molecular formula C6H8N2 B1201488 3-Amino-2-methylpyridine CAS No. 3430-10-2

3-Amino-2-methylpyridine

Cat. No.: B1201488
CAS No.: 3430-10-2
M. Wt: 108.14 g/mol
InChI Key: ZSFPJJJRNUZCEV-UHFFFAOYSA-N
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Description

3-Amino-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFPJJJRNUZCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341368
Record name 3-Amino-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-10-2
Record name 3-Amino-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methylpyridine
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Foundational & Exploratory

physicochemical properties of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-amino-2-picoline, is a versatile heterocyclic amine with significant applications in medicinal chemistry and materials science.[1] Its unique structural features make it a valuable building block in the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of drug design and agrochemical formulation where properties like solubility and lipophilicity are critical determinants of a compound's efficacy and bioavailability.[1] This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and illustrates key workflows and conceptual relationships.

Physicochemical Data

The fundamental are summarized in the table below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂[1][2][3]
Molecular Weight 108.14 g/mol [1][2][3]
Appearance Off-white to white crystalline solid[1][4]
Melting Point 114-119 °C[2][4][5]
Boiling Point 236.846 °C (at 760 mmHg)[4]
Density 1.068 g/cm³[4]
pKa 6.89 ± 0.10 (Predicted)[4]
LogP (Octanol-Water Partition Coefficient) 1.55340[4]
Solubility Soluble in Methanol[4]

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections detail the general experimental protocols for these key measurements.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for its determination.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is reported as the melting point.

Boiling Point Determination by Distillation

The boiling point is determined for liquid substances at a given pressure. For a high-boiling solid like this compound, this would typically be performed under reduced pressure to prevent decomposition, with the value extrapolated to atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and a vacuum source if performing vacuum distillation.

  • Procedure:

    • A sample of this compound is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • The sample is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer. This stable temperature is the boiling point.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Procedure:

    • A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

    • The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point on the curve.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution in biological systems.

  • Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Procedure:

    • The n-octanol and aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

    • A known concentration of this compound is dissolved in the aqueous phase.

    • A known volume of this solution is mixed with a known volume of the saturated n-octanol in a separatory funnel.

    • The mixture is shaken until equilibrium is reached (typically for several hours).

    • The phases are allowed to separate completely.

    • The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis/ Procurement Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, GC) Purification->Purity_Analysis MP Melting Point Purity_Analysis->MP BP Boiling Point Purity_Analysis->BP pKa pKa Determination Purity_Analysis->pKa Solubility Solubility Studies Purity_Analysis->Solubility LogP LogP Measurement Purity_Analysis->LogP Data_Compilation Data Compilation MP->Data_Compilation BP->Data_Compilation pKa->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation Report Technical Report Data_Compilation->Report

Caption: Workflow for Physicochemical Profiling.

Relationship of Physicochemical Properties to Drug Development

This diagram illustrates how the core physicochemical properties of a compound like this compound influence key aspects of the drug development process.

G cluster_props Physicochemical Properties cluster_dev Drug Development Aspects Compound This compound Solubility Solubility LogP Lipophilicity (LogP) pKa Ionization (pKa) MW Molecular Weight Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation LogP->Absorption Distribution Distribution LogP->Distribution pKa->Absorption Excretion Excretion pKa->Excretion MW->Distribution Metabolism Metabolism MW->Metabolism

Caption: Physicochemical Properties in Drug Development.

Conclusion

The define its behavior in chemical and biological environments, making their accurate determination a critical step in its application for research and development. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, the data and methodologies presented in this guide serve as a foundational resource for scientists and researchers.[1] The interplay between properties such as solubility, lipophilicity, and ionization state is fundamental to the design of new molecular entities with desired therapeutic or functional characteristics.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif is incorporated into a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic pathways.

Core Synthesis Routes

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a nitro precursor and, to a lesser extent, direct amination methodologies. The most common and well-documented approach involves the synthesis of 2-methyl-3-nitropyridine followed by its reduction to the desired amine.

Route 1: Reduction of 2-Methyl-3-nitropyridine

This is the most widely employed and reliable method for the preparation of this compound. The synthesis begins with the formation of the key intermediate, 2-methyl-3-nitropyridine, which is then reduced to the target compound.

Step 1a: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

The initial step involves a condensation reaction between 2-chloro-3-nitropyridine and diethyl malonate, followed by decarboxylation under acidic conditions.[1][2]

Step 1b: Catalytic Hydrogenation of 2-Methyl-3-nitropyridine

The nitro group of 2-methyl-3-nitropyridine is then reduced to an amino group via catalytic hydrogenation.[2]

Route 2: Hofmann Rearrangement

While not as commonly cited for this compound itself, the Hofmann rearrangement of a pyridine-3-carboxamide derivative is a viable synthetic strategy, as demonstrated in the synthesis of the structurally similar 3-amino-2-chloro-4-methylpyridine.[3] This route would involve the preparation of 2-methylnicotinamide and its subsequent rearrangement.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound via the reduction of 2-methyl-3-nitropyridine.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Synthesis of 2-Methyl-3-nitropyridine 2-Chloro-3-nitropyridine, Diethyl malonate, SodiumToluene, 6N Hydrochloric acid90-120, then reflux1.5, then 3.595[2]
Reduction of 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine10% Pd/C, Methanol, H₂ (0.5 MPa)3015High[2]

Experimental Protocols

Protocol for Route 1: Reduction of 2-Methyl-3-nitropyridine

Step 1a: Preparation of 2-Methyl-3-nitropyridine [2]

  • A mixture of diethyl malonate (0.5 mol) and sodium (0.11 mol) is heated in an oil bath to 90°C and stirred for 1 hour.

  • The temperature is then increased to 120°C and stirring is continued for 45 minutes.

  • The reaction mixture is cooled to room temperature.

  • A toluene solution of 2-chloro-3-nitropyridine (0.1 mol) is added dropwise.

  • After the addition is complete, the reaction solution is heated to 110°C for 1.5 hours.

  • The mixture is then cooled to room temperature and stirred for 15 hours.

  • The solvent is removed under reduced pressure.

  • 6N hydrochloric acid (100 ml) is added, and the mixture is heated to reflux for 3.5 hours.

  • After cooling to room temperature, the pH is adjusted to be alkaline with a saturated sodium carbonate solution.

  • The product is extracted with ethyl acetate, and the combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-methyl-3-nitropyridine.

Step 1b: Preparation of this compound [2]

  • 2-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol.

  • 10% Pd/C (0.1 g) is added to the solution.

  • The reaction is carried out in an autoclave under a hydrogen pressure of 0.5 MPa.

  • The mixture is heated to 30°C and reacted for 15 hours.

  • After the reaction is complete, the catalyst is removed by suction filtration.

  • The filtrate is condensed to obtain this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the primary synthesis route for this compound.

Synthesis_Routes Start 2-Chloro-3-nitropyridine Intermediate1 Condensation Product Start->Intermediate1 Diethyl malonate, Na, Toluene Intermediate2 2-Methyl-3-nitropyridine Intermediate1->Intermediate2 6N HCl, Reflux (Decarboxylation) FinalProduct This compound Intermediate2->FinalProduct H₂, 10% Pd/C, Methanol (Reduction)

Caption: Synthesis of this compound via reduction of 2-methyl-3-nitropyridine.

References

An In-depth Technical Guide to 3-Amino-2-methylpyridine (CAS 3430-10-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpyridine, also known by its synonyms 3-Amino-2-picoline and 2-Methylpyridin-3-amine, is a versatile heterocyclic building block of significant interest in the pharmaceutical, agrochemical, and material science sectors.[1] Its unique structural arrangement, featuring a pyridine ring substituted with both a methyl and an amino group, imparts valuable reactivity for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is reported to be soluble in methanol.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 3430-10-2[3][4]
Molecular Formula C₆H₈N₂[4][5]
Molecular Weight 108.14 g/mol [4][5]
Appearance White to gray to brown powder/crystal[2]
Melting Point 114-119 °C[4]
Boiling Point 236.8 °C at 760 mmHg[3]
Density 1.068 g/cm³[3]
pKa (Predicted) 6.89 ± 0.10[3]
LogP (Predicted) 1.55[3]
InChI Key ZSFPJJJRNUZCEV-UHFFFAOYSA-N[4]
SMILES Cc1ncccc1N[4]

Synthesis and Manufacturing

A common and high-yielding method for the synthesis of this compound is the chemical reduction of the corresponding nitro compound, 2-methyl-3-nitropyridine.

Synthesis Workflow

The general workflow for the synthesis of this compound from 2-chloro-3-nitropyridine is depicted below. This involves the introduction of the methyl group followed by reduction of the nitro group.

G A 2-Chloro-3-nitropyridine C Intermediate Malonic Ester A->C Malonic Ester Synthesis B Diethyl Malonate, K2CO3, THF E 2-Methyl-3-nitropyridine C->E Hydrolysis & Decarboxylation D H2SO4 (aq), Heat G This compound E->G Nitro Group Reduction F Iron powder, Acetic Acid

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of 2-Methyl-3-nitropyridine

This protocol is based on established methods for the reduction of nitropyridines.[3]

  • Materials:

    • 2-Methyl-3-nitropyridine

    • Iron powder

    • Glacial acetic acid

    • Ethanol

    • Water

    • Sodium carbonate (or other suitable base)

    • Ethyl acetate (or other suitable extraction solvent)

    • Anhydrous sodium sulfate (or other suitable drying agent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-nitropyridine (1.0 eq).

    • Add a mixture of ethanol and water as the solvent.

    • To this solution, add iron powder (typically 3-5 eq).

    • Heat the mixture to reflux and then add glacial acetic acid (catalytic amount) dropwise.

    • Continue heating at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium carbonate until the pH is approximately 8-9.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Technique Expected Characteristics Reference(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) peak at m/z = 108.[5]
Infrared (IR) Spectroscopy N-H stretching (amine) ~3300-3500 cm⁻¹, C-H stretching (aromatic and methyl) ~2900-3100 cm⁻¹, C=C and C=N stretching (pyridine ring) ~1400-1600 cm⁻¹, N-H bending ~1600 cm⁻¹.[6]
¹H NMR Aromatic protons in the range of δ 6.5-8.0 ppm, an amino group signal (broad singlet), and a methyl group signal (singlet) around δ 2.0-2.5 ppm.[7]
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm and a methyl carbon signal around δ 15-25 ppm.[7]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive amino group and the pyridine scaffold. It participates in a variety of chemical transformations, making it a key component in the synthesis of pharmaceuticals and agrochemicals.[1]

Buchwald-Hartwig Amination

A prominent application of this compound is its use as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates.[8]

G A Aryl Halide (Ar-X) D N-Aryl-3-amino-2-methylpyridine A->D C-N Coupling B This compound B->D C Pd Catalyst, Ligand, Base E Solvent, Heat

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

This representative protocol is adapted from established procedures for similar substrates.

  • Materials:

    • This compound (1.2 eq)

    • Aryl bromide (1.0 eq)

    • Pd₂(dba)₃ (palladium source, ~2 mol%)

    • Xantphos (ligand, ~4 mol%)

    • Sodium tert-butoxide (base, 1.4 eq)

    • Anhydrous toluene (solvent)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene, followed by the aryl bromide and this compound.

    • Seal the tube again and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Biological Relevance and Drug Discovery

The 2-methylpyridin-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[9][10] Its utility stems from its ability to form key hydrogen bonds and participate in other non-covalent interactions within biological targets.

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial precursor. For instance, derivatives of the related pyridine-2-methylamine scaffold have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents.[11] In these inhibitors, the pyridine nitrogen and the exocyclic amine can form critical interactions within the MmpL3 binding pocket.

G cluster_0 MmpL3 Inhibitor A 2-Methylpyridin-3-amine Scaffold B Linker A->B D MmpL3 Protein Target A->D Forms H-bonds with Asp645 C Lipophilic Group B->C

Caption: Role of the aminopyridine scaffold in MmpL3 inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation.[4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a dust mask (e.g., N95) in powder form.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed.[2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Spectroscopic Analysis of 3-Amino-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-methylpyridine, a significant heterocyclic amine in medicinal and chemical research. This document details available experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural characterization. Due to the limited availability of a complete public dataset for this compound, this guide also incorporates comparative data from its isomer, 2-Amino-3-methylpyridine, to provide a thorough analytical perspective.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its isomer.

Table 1: Mass Spectrometry (MS) Data for this compound

ParameterValue
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol [1]
Ionization MethodElectron Ionization (EI)
m/z of Molecular Ion (M⁺)108[2]
Second Highest m/z Peak80[2]
Third Highest m/z Peak43[2]

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer)

Wavenumber (cm⁻¹)Interpretation
3450, 3320N-H stretch (primary amine)
3050C-H stretch (aromatic)
2920C-H stretch (methyl)
1620N-H bend (primary amine)
1590, 1470C=C stretch (aromatic ring)
830, 780, 740C-H bend (out-of-plane)

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative purposes. The IR spectrum of this compound is expected to show similar characteristic peaks.

Table 3: ¹H NMR Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer) in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.93d1HH-6
7.23d1HH-4
6.58t1HH-5
4.60br s2H-NH₂
2.09s3H-CH₃

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative purposes. The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl group, a broad singlet for the amine protons, and three distinct signals for the aromatic protons.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~155C2
~145C6
~138C3
~122C4
~120C5
~20-CH₃

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Introduce into Spectrometer Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Amino-2-methylpyridine. Due to the limited availability of experimental data for the isolated molecule, this guide combines findings from crystallographic studies of its derivatives in protein complexes with established computational and spectroscopic methodologies to present a thorough analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the key structural features of this compound and providing in-depth experimental and computational protocols for its characterization.

Introduction

This compound is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a scaffold in the development of potent and selective enzyme inhibitors. Its derivatives have been notably successful as ligands for bromodomains, which are key epigenetic readers and promising targets for therapeutic intervention in various diseases, including cancer. A precise understanding of the molecular structure and conformational preferences of the this compound core is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.

This guide explores the structural characteristics of this compound through an examination of its bound conformations in protein crystal structures and theoretical predictions of its gas-phase and solution-phase behavior. Furthermore, it provides detailed protocols for the experimental and computational techniques essential for a comprehensive structural and conformational analysis.

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 2-position. The presence of the amino and methyl groups introduces steric and electronic effects that influence the geometry of the pyridine ring and the conformational preferences of the exocyclic amino group.

Crystallographic Data of Derivatives
Computational Modeling

To supplement the lack of experimental data for the isolated molecule, Density Functional Theory (DFT) calculations can be employed to predict its optimized geometry. These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles in the gas phase, which can be correlated with experimental findings for its derivatives.

Table 1: Predicted Geometric Parameters of this compound (DFT B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C2-C31.405
C3-C41.398
C4-C51.391
C5-C61.396
C6-N11.341
N1-C21.345
C2-C(methyl)1.510
C3-N(amino)1.385
**Bond Angles (°) **
N1-C2-C3122.5
C2-C3-C4118.0
C3-C4-C5119.5
C4-C5-C6118.8
C5-C6-N1123.2
C6-N1-C2118.0
C(methyl)-C2-N1116.5
C(methyl)-C2-C3121.0
N(amino)-C3-C2120.5
N(amino)-C3-C4121.5
Dihedral Angles (°)
H-N(amino)-C3-C20.0 / 180.0
C(methyl)-C2-C3-N(amino)0.0

Note: These are hypothetical values for illustrative purposes and would be obtained from a DFT calculation.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the amino and methyl groups relative to the pyridine ring.

Rotational Isomers

The rotation around the C3-N(amino) bond is of particular interest as it can influence the molecule's hydrogen bonding capabilities and overall shape. Computational studies can map the potential energy surface for this rotation, identifying the most stable conformations. It is predicted that the planar conformation, where the amino group's hydrogen atoms lie in the plane of the pyridine ring, is the most stable due to favorable electronic delocalization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. Chemical shifts and coupling constants are sensitive to the local electronic and steric environment, providing insights into the time-averaged conformation. For this compound, ¹H and ¹³C NMR spectra would be expected to show distinct signals for each of the aromatic protons and carbons, as well as for the methyl and amino protons. Variable temperature NMR studies could potentially reveal information about the rotational barriers of the substituent groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide further information about the molecular structure and bonding. Characteristic vibrational modes for the pyridine ring, C-N stretching, and N-H bending can be identified and compared with theoretical predictions to validate the computed structure.

Experimental and Computational Protocols

X-ray Crystallography

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, toluene). Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals.

  • Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Computational Chemistry

DFT calculations are a cornerstone of modern structural and conformational analysis.

Protocol for DFT Calculations:

  • Input File Preparation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to find the minimum energy structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

  • Conformational Search (Optional): To explore different conformations, a potential energy surface scan can be performed by systematically rotating specific dihedral angles (e.g., the C2-C3-N(amino)-H dihedral).

  • NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and intramolecular interactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Structural & Conformational Data synthesis Synthesis of 3-Amino- 2-methylpyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, NOESY) purification->nmr ftir_raman FTIR & Raman Spectroscopy purification->ftir_raman dft DFT Calculations (Geometry Optimization, Frequencies) purification->dft Initial Structure bond_data Bond Lengths & Angles xray->bond_data conf_data Conformational Energies nmr->conf_data spec_data Spectroscopic Data ftir_raman->spec_data dft->bond_data dft->spec_data pes Potential Energy Surface Scan pes->conf_data nbo NBO Analysis nbo->bond_data

Caption: Experimental and computational workflow for structural analysis.

conformational_relationship planar Planar Conformation (Low Energy) rotation Rotation around C3-N(amino) bond planar->rotation non_planar Non-Planar Conformation (Higher Energy Transition State) rotation->non_planar

Caption: Relationship between planar and non-planar conformations.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, a molecule of considerable importance in drug discovery. By integrating data from crystallographic studies of its derivatives with the predictive power of computational chemistry and the analytical capabilities of spectroscopic methods, a comprehensive understanding of its structural features can be achieved. The detailed protocols provided herein offer a roadmap for researchers seeking to further investigate this and related molecules. A thorough grasp of the subtle interplay of steric and electronic effects within the this compound scaffold will undoubtedly facilitate the design of next-generation therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-2-methylpyridine (CAS 3430-10-2), a versatile heterocyclic amine used as a building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative data for this specific compound in peer-reviewed literature, this guide synthesizes available information, presents data for structurally related and isomeric aminopyridines as valuable reference points, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction

This compound, also known as 3-amino-2-picoline, is an aromatic amine featuring a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 2-position. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Understanding its solubility and stability is critical for optimizing reaction conditions, developing purification strategies, formulating products, and ensuring the quality and shelf-life of resulting substances. While some sources describe it as having "good solubility and stability," this guide aims to provide a more detailed and actionable understanding by leveraging data from closely related analogs and outlining robust experimental procedures.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 3430-10-2[2][3]
Molecular Formula C₆H₈N₂[2][3]
Molecular Weight 108.14 g/mol [2][3]
Appearance White to gray to brown solid/crystal/powder[1]
Melting Point 114-119 °C
Purity ≥97%

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available. However, the solubility of isomeric aminopyridines provides a strong indication of its likely behavior in various solvents.

Quantitative Solubility Data for Structurally Related Compounds

The solubility of 2-aminopyridine has been determined in a range of organic solvents at temperatures from 273.15 K to 313.15 K, as shown in Table 2.[4] The data indicates that solubility increases with temperature and is highest in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[4]

Table 2: Mole Fraction Solubility (x) of 2-Aminopyridine in Various Solvents at Different Temperatures (K) [4]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanol
273.15 0.21540.17830.15120.08150.13470.0763
278.15 0.24230.20110.17130.09320.15310.0869
283.15 0.27190.22610.19340.10640.17320.0988
288.15 0.30460.25360.21770.12110.19530.1121
293.15 0.34070.28390.24450.13760.21950.1271
298.15 0.38070.31750.27410.15610.24610.1439
303.15 0.42510.35470.30690.17680.27540.1629
308.15 0.47450.39610.34320.20010.30780.1843
313.15 0.52950.44210.38360.22620.34350.2084
Temperature (K)Acetonitrilen-HexaneCyclohexaneDMFNMP
273.15 0.05110.00310.00160.22410.3412
278.15 0.05930.00370.00190.25130.3826
283.15 0.06870.00440.00230.28160.4289
288.15 0.07950.00520.00280.31530.4808
293.15 0.09200.00620.00340.35290.5391
298.15 0.10640.00740.00410.39490.6046
303.15 0.12300.00880.00500.44190.6784
308.15 0.14230.01050.00610.49460.7618
313.15 0.16460.01250.00740.55390.8561

For 4-aminopyridine, quantitative and qualitative solubility data is available from various sources and is summarized in Table 3.

Table 3: Solubility of 4-Aminopyridine in Various Solvents

SolventSolubilityTemperatureReference
Water112 g/L20 °C[5][6]
PBS (pH 7.2)~30 mg/mLNot specified[7]
EthanolVery soluble (~30 mg/mL)Not specified[5][7]
DMSOSoluble (~30 mg/mL)Not specified[7]
Dimethyl formamide (DMF)Soluble (~30 mg/mL)Not specified[7]
Ethyl etherSolubleNot specified[5]
BenzeneSolubleNot specified[5]
LigroinSlightly solubleNot specified[5]

Given that this compound is a solid at room temperature and possesses both a basic amino group and a polar pyridine ring, its solubility is expected to be significant in polar protic and aprotic solvents. It is known to be soluble in methanol. It will likely exhibit low solubility in non-polar solvents like hexane and cyclohexane.

Proposed Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.[4][8]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at various temperatures.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

  • Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, the concentration of the saturated solution can be determined by a validated analytical method, such as HPLC-UV, after appropriate dilution.

  • Calculation:

    • Calculate the solubility in units such as g/L, mg/mL, or mole fraction.

A visual representation of this workflow is provided below.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent in vial B Equilibrate in shaker bath (24-48h at constant T) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Gravimetric Analysis: Evaporate solvent & weigh residue E->F G Instrumental Analysis: Dilute and analyze by HPLC-UV E->G H Calculate Solubility (e.g., g/L, mg/mL) F->H G->H

Diagram 1: Experimental Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability studies are lacking, data from related aminopyridines and general chemical principles can guide our understanding. A safety data sheet for the isomer 2-amino-3-methylpyridine notes that it is stable under normal conditions but should be protected from air, direct sunlight, and high temperatures.[9]

Stability Data for Structurally Related Compounds

A study on 4-aminopyridine and 3,4-diaminopyridine provides excellent insight into the stability of aminopyridines in a solid dosage form.[10] The findings are summarized in Table 4.

Table 4: Chemical Stability of 4-Aminopyridine and 3,4-Diaminopyridine Capsules [10]

Storage ConditionDurationObservationResult
Refrigeration (4 °C), protected from light6 monthsNo visible changes in capsules or powder content.Excellent chemical stability, little to no loss of drug content.
Room Temperature (22-24 °C), protected from light6 monthsNo visible changes in capsules or powder content.Excellent chemical stability, little to no loss of drug content.
Elevated Temperature (37 °C), protected from light1 monthNo visible changes in capsules or powder content.Excellent chemical stability, little to no loss of drug content.

Another study on 3,4-diaminopyridine investigated its degradation under oxidative stress. It was found that the molecular (non-ionized) form was more susceptible to oxidation by hydrogen peroxide than the salt (ionized) form.[11] The primary degradation products identified were 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[11] This suggests that the amino group and the pyridine nitrogen are potential sites of oxidative degradation.

Proposed Experimental Protocol for Stability and Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and establish a stability-indicating analytical method.[12][13]

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3-30%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Oven

Procedure: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60-80 °C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat (e.g., at 60-80 °C) for a specified time. Neutralize the solution before analysis.[14]

  • Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.[11]

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80-100 °C) for a specified time.[14]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16] A control sample should be kept in the dark.

Procedure: Development of a Stability-Indicating HPLC Method

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from all degradation products formed during the forced degradation studies. A gradient elution method is often required.[17]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and impurities have significant absorbance. A PDA detector is useful for assessing peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines.[19] Key validation parameters include:

    • Specificity: Demonstrated by the separation of the main peak from all degradation products. Peak purity analysis should be performed.

    • Linearity: Assess the method's ability to obtain results that are directly proportional to the concentration of the analyte.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: (Repeatability and Intermediate Precision) Assess the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The logical flow for conducting these stability studies is depicted below.

G Diagram 2: Logical Workflow for Stability Studies cluster_stress Forced Degradation Studies A This compound (Drug Substance) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Dry Heat) A->E F Photolytic (Light & UV Exposure) A->F G Analyze Stressed Samples by HPLC B->G C->G D->G E->G F->G H Develop Stability-Indicating HPLC Method G->H J Characterize Significant Degradants (e.g., LC-MS, NMR) G->J I Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) H->I K Establish Stability Profile & Degradation Pathway I->K J->K

References

An In-depth Technical Guide to 3-Amino-2-methylpyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylpyridine, also known as 3-amino-2-picoline, is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of functional molecules. Its strategic placement of an amino and a methyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Discovery

The history of this compound is intrinsically linked to the broader development of pyridine chemistry. While a singular moment of discovery by an individual is not documented, its emergence as a recognized compound arose from the systematic exploration of methods to functionalize the pyridine ring in the late 19th and early 20th centuries. The advent of reactions for the nitration of picolines (methylpyridines) and subsequent reduction of the nitro group were crucial milestones that enabled the synthesis and isolation of various aminomethylpyridines, including the 3-amino-2-methyl isomer.

Its significance grew with the burgeoning pharmaceutical and dye industries, which required a diverse palette of heterocyclic intermediates. Today, this compound is recognized as a key starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) targeting neurological disorders and anti-inflammatory agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing key data for its handling and use in experimental setups.

PropertyValueSource
Molecular Formula C₆H₈N₂[2]
Molecular Weight 108.14 g/mol [2]
Appearance White to off-white or beige crystalline solid[3]
Melting Point 114-119 °C[1][3]
Boiling Point 236.8 °C at 760 mmHg[1][3]
Density 1.068 g/cm³[1][3]
Flash Point 120.1 °C[1][3]
Solubility Soluble in methanol[3]
Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

SpectroscopyKey Data and Interpretation
¹H NMR Data for the isomeric 2-Amino-3-methylpyridine in CDCl₃ shows characteristic shifts for the methyl group and aromatic protons, which can be used for comparative analysis. For 2-Amino-3-methylpyridine: δ ~2.1 ppm (s, 3H, CH₃), δ ~6.6 ppm (dd, 1H, H-5), δ ~7.2 ppm (dd, 1H, H-4), δ ~7.9 ppm (dd, 1H, H-6), and a broad singlet for the NH₂ protons.
¹³C NMR Data for the isomeric 2-Amino-3-methylpyridine reveals distinct signals for the methyl carbon and the five pyridine ring carbons, aiding in structural confirmation.
Infrared (IR) The IR spectrum of aminopyridines typically shows characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹, C-H stretching for the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 108), along with characteristic fragmentation patterns.

Historical and Modern Synthesis Protocols

The synthesis of this compound has evolved from classical reduction methods to more refined modern techniques. A common and historically significant pathway involves the reduction of a nitro precursor.

General Synthesis Workflow

The most prevalent synthetic route to this compound involves a two-step process starting from a suitable picoline derivative. This workflow is depicted in the diagram below.

Synthesis_Workflow General Synthesis Workflow for this compound Start 2-Methylpyridine (α-Picoline) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Intermediate 2-Methyl-3-nitropyridine Nitration->Intermediate Reduction Reduction Intermediate->Reduction Step 2 Product This compound Reduction->Product

Caption: A generalized two-step synthesis of this compound.

Key Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results in a laboratory setting. Below are representative protocols for both a classical and a modern synthetic approach.

This method is representative of historical approaches to the reduction of aromatic nitro compounds.

Objective: To synthesize this compound by the reduction of 2-Methyl-3-nitropyridine using tin and hydrochloric acid.

Materials:

  • 2-Methyl-3-nitropyridine

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 2-Methyl-3-nitropyridine and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the initial reaction subsides, heat the mixture to reflux with stirring. The reaction progress can be monitored by the consumption of the starting material (e.g., by TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline. This will precipitate tin salts.

  • Extract the aqueous slurry with a suitable organic solvent, such as diethyl ether, multiple times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or sublimation.

This method utilizes a palladium-on-carbon catalyst for a more efficient and cleaner reduction.

Objective: To prepare this compound via the catalytic hydrogenation of 2-Methyl-3-nitropyridine.

Materials:

  • 2-Methyl-3-nitropyridine

  • Methanol or Ethanol as a solvent

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% Pd)

  • Hydrogen gas (H₂) source

  • A suitable hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve 2-Methyl-3-nitropyridine in a suitable solvent such as methanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir or agitate the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its utility stems from the reactivity of the amino group in nucleophilic substitutions and coupling reactions, allowing for the construction of more complex molecular architectures.[1] It is a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of anti-inflammatory and antimicrobial agents.[1] In the agrochemical sector, it is used in the formulation of effective herbicides and pesticides.[1]

Signaling Pathways and Mechanisms of Action

Currently, there is no documented evidence to suggest that this compound itself is directly involved in specific biological signaling pathways as a modulator or ligand. Its primary role in the context of drug development is that of a synthetic intermediate, which is used to construct larger, more complex molecules that may have biological activity. The final products derived from this compound may interact with various signaling pathways, but this is a function of the overall molecular structure of the final compound, not of the this compound moiety itself.

Conclusion

This compound has a rich history rooted in the foundational advancements of heterocyclic chemistry. From its early synthesis via classical reduction methods to modern catalytic processes, it has remained a compound of significant interest to synthetic chemists. Its well-characterized physicochemical properties and versatile reactivity make it an indispensable tool in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of this important molecule for researchers and professionals engaged in the chemical sciences.

References

Biological Screening of Novel 3-Amino-2-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel derivatives based on the 3-Amino-2-methylpyridine core, with a particular focus on the extensively studied imidazo[1,2-a]pyridine scaffold, which is often synthesized from 2-aminopyridine precursors. This document details their anticancer and antimicrobial activities, presents detailed experimental protocols for key screening assays, and visualizes relevant biological pathways and experimental workflows.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including the prominent imidazo[1,2-a]pyridine class of molecules. These derivatives have garnered significant interest due to their potent anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. This guide focuses on the methodologies and data interpretation central to the biological screening of these promising compounds.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of representative imidazo[1,2-a]pyridine derivatives, which are frequently synthesized from 2-aminopyridine precursors.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
Compound 2 T47D (Breast)>10[1]
Compound 3 (12b) Hep-2 (Laryngeal)11[2][3]
HepG2 (Liver)13[2][3]
MCF-7 (Breast)11[2][3]
A375 (Melanoma)11[2][3]
Compound 4 (IP-5) HCC1937 (Breast)45[4]
Compound 5 (IP-6) HCC1937 (Breast)47.7[4]
Compound 6 A375 (Melanoma)<12[1]
WM115 (Melanoma)<12[1]
Compound 7 HeLa (Cervical)9.7 - 44.6[1]
Compound 8 HT-29 (Colon)4.15 ± 2.93[5]
Compound 9 B16F10 (Melanoma)21.75 ± 0.81[5]
Compound 10 MCF-7 (Breast)14.81 ± 0.20[5]
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound A Staphylococcus aureus3.12[6]
Compound B (4a) Staphylococcus aureus7.8[6]
Compound C (4b) Staphylococcus aureus31.25[6]
Compound D (5c) Staphylococcus aureus0.08[6]
MRSA19.53[6]
Salmonella typhi0.63[6]
Klebsiella pneumoniae0.08[6]
Pseudomonas aeruginosa0.63[6]
Compound E (4e) Pseudomonas aeruginosa0.5 - 1.0 mg/mL[7]
Staphylococcus aureus0.5 - 1.0 mg/mL[7]
Escherichia coli CTXM0.5 - 0.7 mg/mL[7]
Klebsiella pneumoniae NDM0.5 - 0.7 mg/mL[7]
Compound F Mycobacterium tuberculosis (replicating)0.004[8]
Compound G Mycobacterium tuberculosis (replicating)0.4 - 1.9[8]
MDR-TB0.07 - 2.2[8]
XDR-TB0.07 - 0.14[8]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • Sterile saline or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks

  • Test compounds

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application: Prepare sterile filter paper disks impregnated with a known concentration of the test compounds. Using sterile forceps, place the disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar. Place no more than 12 disks on a 150 mm plate or 6 disks on a 100 mm plate, ensuring they are at least 24 mm apart from center to center.

  • Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition around each disk to the nearest millimeter using a ruler or calipers.

  • Interpretation: The diameter of the zone of inhibition is inversely proportional to the Minimum Inhibitory Concentration (MIC). The results are typically interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts, although for novel compounds, the zone diameter itself is a measure of activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the biological screening of novel this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Mechanism of Action Studies start Design of Novel This compound Derivatives synthesis Chemical Synthesis (e.g., Imidazo[1,2-a]pyridine formation) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Disk Diffusion) purification->antimicrobial ic50 IC50 Determination (Dose-Response) cytotoxicity->ic50 mic MIC Determination (Broth Microdilution) antimicrobial->mic pathway Signaling Pathway Analysis (Western Blot, etc.) ic50->pathway enzyme Enzyme Inhibition Assays mic->enzyme end end pathway->end Lead Optimization enzyme->end

Caption: A generalized workflow for the discovery and biological evaluation of novel pyridine derivatives.

Signaling Pathway: Anticancer Mechanism

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Derivative Imidazo[1,2-a]pyridine Derivative Derivative->PI3K inhibits Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Putative Antimicrobial Mechanisms

The antimicrobial action of imidazo[1,2-a]pyridine derivatives may involve multiple targets within the bacterial cell.

G cluster_0 Bacterial Cell cluster_1 DNA Replication cluster_2 Cell Wall Synthesis cluster_3 Protein Synthesis Derivative Imidazo[1,2-a]pyridine Derivative DNA_Gyrase DNA Gyrase (GyrB) Derivative->DNA_Gyrase Inhibition CellWall Peptidoglycan Synthesis Derivative->CellWall Inhibition Ribosome Ribosome Derivative->Ribosome Inhibition (Potential)

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The use of substituted pyridines, such as 3-Amino-2-methylpyridine, in these reactions is of significant interest as the resulting products are valuable scaffolds in medicinal chemistry.

However, the presence of an unprotected primary amino group on the pyridine ring presents a significant challenge. The lone pairs of electrons on both the pyridine and amino nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[2] This can result in low yields or reaction failure.[3] Despite these challenges, successful Suzuki couplings of aminopyridines can be achieved without the need for protecting groups by carefully selecting the catalyst, ligand, base, and reaction conditions.[4][5]

These application notes provide an overview of the key considerations and detailed protocols for performing Suzuki cross-coupling reactions with this compound derivatives.

Challenges in Suzuki Coupling of Aminopyridines

The primary obstacle in the Suzuki coupling of aminopyridines is the potential for catalyst inhibition. Both the pyridine ring nitrogen and the exocyclic amino group can act as ligands for the palladium center, leading to the formation of stable, inactive complexes that disrupt the catalytic cycle. The electron-donating nature of the amino group can also decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition, a crucial step in the reaction mechanism.[2]

To overcome these challenges, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial. These ligands can promote the desired catalytic activity while minimizing catalyst inhibition.[2] The choice of base is also critical, with weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often proving more effective than stronger bases.[2]

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ (Base) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

While specific data for the Suzuki coupling of a halogenated this compound is not widely published, extensive data is available for the closely related isomer, 5-bromo-2-methylpyridin-3-amine. This data provides a strong indication of the expected yields and substrate scope under similar conditions.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine88
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine90
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine82
54-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine84
63-Methoxyphenylboronic acid5-(3-methoxyphenyl)-2-methylpyridin-3-amine87
72-Methylphenylboronic acid2-methyl-5-(o-tolyl)pyridin-3-amine78
8Naphthalene-1-boronic acid2-methyl-5-(naphthalen-1-yl)pyridin-3-amine75
9Thiophene-2-boronic acid2-methyl-5-(thiophen-2-yl)pyridin-3-amine72

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq), 1,4-dioxane/water (4:1), 85-95 °C, 15 h.

Experimental Protocols

The following are generalized protocols for the Suzuki cross-coupling of a halo-substituted this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • Halo-substituted this compound (e.g., 2-bromo-3-amino-2-methylpyridine) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)

  • Ligand (if using a catalyst like Pd₂(dba)₃, e.g., SPhos, 5-6 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene, or DMF)

  • Round-bottom flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add the halo-substituted this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the purified product using NMR, MS, etc.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[5]

Materials:

  • Same as Protocol 1, but using a microwave vial.

Procedure:

  • In a microwave vial, combine the halo-substituted this compound (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).

  • Add the palladium catalyst and ligand.

  • Add the chosen solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

  • Characterize the purified product.

Experimental Workflow

The following diagram outlines the general workflow for a Suzuki cross-coupling experiment.

Experimental_Workflow Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Heating Heating (Conventional or Microwave) Inert->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General experimental workflow for Suzuki cross-coupling reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Catalyst inhibition by amino/pyridine groups.[2][3]Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2] Increase catalyst loading slightly (e.g., to 3-5 mol%).
Inactive catalyst system for aryl chlorides.Use a more active catalyst system known for aryl chloride coupling (e.g., Pd₂(dba)₃/SPhos).[3]
Suboptimal base.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Weaker bases are often preferable.[2]
Byproduct Formation Protodeboronation (boronic acid replaced by H).Use boronic esters (e.g., pinacol esters) which are more stable.[2] Ensure anhydrous conditions if possible.
Dehalogenation (starting halide is reduced).Ensure a strictly inert atmosphere. Choose a solvent less prone to being a hydride source.[3]
Homocoupling (boronic acid couples with itself).Thoroughly degas all solvents and the reaction mixture. Use a direct Pd(0) source like Pd(PPh₃)₄.[2]

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully employ this compound derivatives in Suzuki cross-coupling reactions to synthesize a wide range of valuable compounds.

References

Application Notes and Protocols: 3-Amino-2-methylpyridine as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-amino-2-methylpyridine as a versatile precursor in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides. While direct, single-step applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motif is a key component of many biologically active molecules. This document outlines a representative synthetic pathway for a pyridine-based sulfonylurea herbicide, illustrating how a substituted aminopyridine, derivable from this compound, can be a crucial building block.

Introduction: The Role of Pyridine Derivatives in Agrochemicals

Pyridine-based compounds are integral to the development of a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[1] The pyridine ring system, often substituted with various functional groups, can interact with specific biological targets in pests and weeds, leading to desired agrochemical activity. This compound, with its reactive amino group and substituted pyridine core, serves as a valuable starting material for creating more complex pyridine intermediates.[1] These intermediates can then be incorporated into the final agrochemical structure.

One of the most significant classes of herbicides is the sulfonylureas, which are known for their high efficacy at low application rates.[2] Many modern sulfonylurea herbicides incorporate a pyridine or pyrimidine ring. The synthesis of these herbicides often involves the coupling of a heterocyclic amine with a sulfonyl isocyanate or a related derivative.

Representative Application: Synthesis of a Pyridylsulfonylurea Herbicide

This section details a representative protocol for the synthesis of a pyridylsulfonylurea herbicide. The synthesis is presented in two main stages:

  • Synthesis of the Pyridine Sulfonamide Intermediate: This outlines the steps to create a functionalized pyridine sulfonamide. While the example starts from a different pyridine derivative for illustrative purposes, it demonstrates the chemical transformations that could be adapted for a starting material like this compound.

  • Coupling Reaction to Form the Sulfonylurea Bridge: This details the reaction between the pyridine sulfonamide and a heterocyclic amine (in this case, an aminopyrimidine) to form the final sulfonylurea product.

Protocol 1: Synthesis of a Generic Pyridine Sulfonamide Intermediate

This protocol is a generalized representation of the synthesis of a pyridine sulfonamide intermediate, a key component for pyridylsulfonylurea herbicides.

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-3-methylpyridine, a potential derivative of the topic compound)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Ammonia (aqueous solution)

  • Solvents: Water, Dichloromethane (DCM)

Procedure:

  • Diazotization: Dissolve the substituted 2-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Cool this mixture to 10 °C. Slowly add the diazonium salt solution from the previous step to this mixture. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine sulfonyl chloride.

  • Amination: Dissolve the crude pyridine sulfonyl chloride in a suitable solvent like THF or acetone. Cool the solution to 0 °C and bubble ammonia gas through it, or add an aqueous solution of ammonia dropwise. Stir for 1-2 hours at room temperature.

  • Isolation: Remove the solvent under reduced pressure. Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridine sulfonamide.

Protocol 2: Synthesis of a Pyridylsulfonylurea Herbicide via Coupling Reaction

This protocol describes the coupling of the pyridine sulfonamide intermediate with an aminopyrimidine derivative.

Materials:

  • Pyridine sulfonamide (from Protocol 1)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Phenyl chloroformate or phosgene equivalent (e.g., triphosgene)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Formation of the Carbamate/Isocyanate: In a flame-dried flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and a tertiary amine base (1.2 eq) in an anhydrous solvent. Cool the mixture to 0 °C and add phenyl chloroformate (1.1 eq) dropwise. Stir at room temperature for 2-4 hours to form the phenyl carbamate intermediate. Alternatively, reaction with a phosgene equivalent can generate the corresponding isocyanate.

  • Coupling Reaction: To the solution containing the carbamate or isocyanate, add the pyridine sulfonamide (1.0 eq). Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final pyridylsulfonylurea herbicide.

The following tables summarize typical quantitative data obtained from the synthesis of pyridylsulfonylurea herbicides. The data is representative and will vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of Pyridine Sulfonamide Intermediate

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Substituted 2-aminopyridineDiazonium SaltNaNO₂, HClWater0-50.5--
2Diazonium SaltPyridine Sulfonyl ChlorideSO₂, CuClAcetic Acid10-25375-85>90
3Pyridine Sulfonyl ChloridePyridine SulfonamideAmmoniaTHF0-25280-90>95

Table 2: Synthesis of Pyridylsulfonylurea Herbicide

StepReactant 1Reactant 2ProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-Amino-4,6-dimethoxypyrimidinePhenyl ChloroformatePhenyl CarbamateTriethylamineAcetonitrile0-25490-95>95
2Phenyl CarbamatePyridine SulfonamidePyridylsulfonylurea-Acetonitrile25-501270-85>98

Mandatory Visualizations

G cluster_0 Synthesis of Pyridine Sulfonamide Intermediate cluster_1 Synthesis of Heterocyclic Carbamate 3-Amino-2-methylpyridine_Derivative This compound Derivative Diazonium_Salt Diazonium Salt 3-Amino-2-methylpyridine_Derivative->Diazonium_Salt  Diazotization (NaNO2, HCl) Pyridine_Sulfonyl_Chloride Pyridine Sulfonyl Chloride Diazonium_Salt->Pyridine_Sulfonyl_Chloride  Sulfonylation (SO2, CuCl) Pyridine_Sulfonamide Pyridine Sulfonamide Pyridine_Sulfonyl_Chloride->Pyridine_Sulfonamide  Amination (NH3) Final_Product Pyridylsulfonylurea Herbicide Pyridine_Sulfonamide->Final_Product  Coupling Aminopyrimidine 2-Amino-4,6-dimethoxy- pyrimidine Phenyl_Carbamate Phenyl Carbamate Aminopyrimidine->Phenyl_Carbamate  Carbamate Formation (Phenyl Chloroformate) Phenyl_Carbamate->Final_Product

Caption: Synthetic workflow for a pyridylsulfonylurea herbicide.

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

G cluster_pathway Biosynthesis Pathway Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Sulfonylurea Pyridylsulfonylurea Herbicide Inhibition X Sulfonylurea->Inhibition Plant_Growth Plant Growth & Development Amino_Acids->Plant_Growth Inhibition->ALS_Enzyme

Caption: Inhibition of the ALS pathway by sulfonylurea herbicides.

Conclusion

This compound is a valuable precursor for the synthesis of complex heterocyclic molecules used in the agrochemical industry. While direct applications in commercial products may involve multi-step synthetic routes, its core structure is representative of the pyridine moieties found in potent herbicides like the sulfonylureas. The protocols and data presented here provide a foundational understanding for researchers and scientists in the field of agrochemical development, highlighting the importance of substituted aminopyridines in the design and synthesis of next-generation crop protection agents. Further research into the derivatization of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

References

Application Notes and Protocols for N-acylation of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of 3-amino-2-methylpyridine is a fundamental chemical transformation used extensively in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This reaction involves the formation of an amide bond by introducing an acyl group onto the nitrogen atom of the primary amino group. The resulting N-acyl-3-amino-2-methylpyridine derivatives serve as crucial intermediates and final products in numerous drug development programs. The most common and effective methods for this transformation employ highly reactive carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, often in the presence of a base or a nucleophilic catalyst.[1]

This document provides detailed experimental protocols for three common methods for the N-acylation of this compound:

  • Acylation using an acyl chloride with a tertiary amine base.

  • Acylation using an acid anhydride with pyridine as the solvent and base.

  • 4-Dimethylaminopyridine (DMAP) catalyzed acylation using an acid anhydride.

These protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of aminopyridine derivatives with various acylating agents under the described reaction conditions. Actual yields may vary depending on the specific substrate, reaction scale, and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
Acetyl ChlorideN-(2-methylpyridin-3-yl)acetamide150.1885-95>98%
Benzoyl ChlorideN-(2-methylpyridin-3-yl)benzamide212.2580-90>98%
Acetic AnhydrideN-(2-methylpyridin-3-yl)acetamide150.1890-98>98%
Propionic AnhydrideN-(2-methylpyridin-3-yl)propionamide164.2188-96>98%

Experimental Protocols

Protocol 1: N-acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base like pyridine or triethylamine, which acts as an acid scavenger.[2]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled, stirring solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acylated product.

Protocol 2: N-acylation using Acid Anhydride in Pyridine

This method utilizes an acid anhydride as the acylating agent, with pyridine serving as both the catalyst and the solvent.[3]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride) (1.5-2.0 equivalents)

  • Anhydrous pyridine

  • Dry methanol (for quenching)

  • Toluene

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per 1 mmol of substrate) under an Argon atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acid anhydride (1.5-2.0 equivalents) dropwise to the solution at 0 °C.[3]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[3]

  • Work-up: Quench the reaction by the careful addition of dry methanol.[3]

  • Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.[3]

  • Dilute the residue with dichloromethane (DCM) or ethyl acetate (EtOAc).[3]

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate under reduced pressure.[3]

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired product.[3]

Protocol 3: DMAP-Catalyzed N-acylation using Acid Anhydride

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates acylation reactions.[4][5] This protocol is particularly useful for less reactive amines or when milder conditions are required.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.05-0.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the acid anhydride (1.2 equivalents) dropwise to the stirring solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours, monitoring completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to afford the pure product.

Mandatory Visualization

G cluster_protocol1 Protocol 1: Acylation with Acyl Chloride P1_Start Dissolve this compound in anhydrous DCM P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_AddBase Add Pyridine or Triethylamine (1.2 eq) P1_Cool->P1_AddBase P1_AddAcyl Add Acyl Chloride (1.1 eq) dropwise P1_AddBase->P1_AddAcyl P1_React Stir at RT for 2-4h P1_AddAcyl->P1_React P1_Workup Quench with NaHCO₃ (aq) Extract with DCM P1_React->P1_Workup P1_Wash Wash with H₂O and Brine P1_Workup->P1_Wash P1_Dry Dry (Na₂SO₄) and Concentrate P1_Wash->P1_Dry P1_Purify Purify (Chromatography or Recrystallization) P1_Dry->P1_Purify

Caption: Workflow for N-acylation using an acyl chloride.

G cluster_protocol2 Protocol 2: Acylation with Acid Anhydride in Pyridine P2_Start Dissolve this compound in anhydrous Pyridine P2_Cool Cool to 0 °C P2_Start->P2_Cool P2_AddAnhydride Add Acid Anhydride (1.5-2.0 eq) P2_Cool->P2_AddAnhydride P2_React Stir at RT until complete P2_AddAnhydride->P2_React P2_Quench Quench with MeOH Co-evaporate with Toluene P2_React->P2_Quench P2_Extract Dilute with DCM/EtOAc P2_Quench->P2_Extract P2_Wash Wash with 1M HCl, H₂O, NaHCO₃ (aq), and Brine P2_Extract->P2_Wash P2_Dry Dry (Na₂SO₄) and Concentrate P2_Wash->P2_Dry P2_Purify Purify (Chromatography) P2_Dry->P2_Purify

Caption: Workflow for N-acylation using an acid anhydride in pyridine.

G cluster_protocol3 Protocol 3: DMAP-Catalyzed Acylation P3_Start Dissolve Substrate, TEA (1.5 eq), and DMAP (cat.) in DCM P3_Cool Cool to 0 °C P3_Start->P3_Cool P3_AddAnhydride Add Acid Anhydride (1.2 eq) dropwise P3_Cool->P3_AddAnhydride P3_React Stir at 0 °C to RT for 1-3h P3_AddAnhydride->P3_React P3_Workup Dilute with DCM P3_React->P3_Workup P3_Wash Wash with NaHCO₃ (aq), H₂O, and Brine P3_Workup->P3_Wash P3_Dry Dry (Na₂SO₄) and Concentrate P3_Wash->P3_Dry P3_Purify Purify (Chromatography or Recrystallization) P3_Dry->P3_Purify

Caption: Workflow for DMAP-catalyzed N-acylation.

References

The Versatility of 3-Amino-2-methylpyridine in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Amino-2-methylpyridine has emerged as a versatile and valuable building block in the field of organic synthesis, particularly for the construction of a diverse array of biologically active heterocyclic compounds. Its unique structural features, possessing both a nucleophilic amino group and a reactive pyridine ring, make it an ideal starting material for the synthesis of fused ring systems such as pyrido[3,2-e]pyrimidines, 1,7-naphthyridines, and other novel heterocyclic scaffolds with significant potential in drug discovery and development. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols for key transformations.

Introduction to a Privileged Scaffold Precursor

This compound, also known as 2-methyl-3-aminopyridine, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The strategic placement of the amino and methyl groups on the pyridine ring allows for regioselective cyclization reactions, leading to the formation of complex heterocyclic structures. These resulting compounds are of great interest to researchers and drug development professionals due to their wide range of biological activities, including potential applications as kinase inhibitors and anti-inflammatory agents.[2]

Synthesis of Pyrido[3,2-e]pyrimidines

One of the most significant applications of this compound is in the synthesis of pyrido[3,2-e]pyrimidines. These fused heterocyclic systems are analogues of purines and have been investigated for their potential as kinase inhibitors. A common and effective method for their synthesis involves the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

Experimental Protocol: Synthesis of 4,8-dimethylpyrido[3,2-e]pyrimidin-2(1H)-one

A mixture of this compound (1.08 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in polyphosphoric acid (10 g) is heated at 120-130°C for 2 hours with stirring. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired product.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
This compound108.14101.08 g
Ethyl Acetoacetate130.14101.30 g
Polyphosphoric Acid--10 g
Product Yield (%) Melting Point (°C) Spectroscopic Data
4,8-dimethylpyrido[3,2-e]pyrimidin-2(1H)-oneTypically > 70%-NMR, IR, MS

Note: Specific yield, melting point, and spectroscopic data should be determined experimentally.

Below is a logical workflow for the synthesis of Pyrido[3,2-e]pyrimidines.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization Beta-Ketoester Beta-Ketoester Beta-Ketoester->Condensation & Cyclization Pyrido[3,2-e]pyrimidine Pyrido[3,2-e]pyrimidine Condensation & Cyclization->Pyrido[3,2-e]pyrimidine

Caption: Synthesis of Pyrido[3,2-e]pyrimidines.

Synthesis of 1,7-Naphthyridines

The Friedländer annulation is a classical and powerful method for the synthesis of quinolines and related heterocyclic systems. This reaction can be adapted to synthesize 1,7-naphthyridines by utilizing this compound as the amino-substituted precursor. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Friedländer Synthesis of 2,8-Dimethyl-1,7-naphthyridine

To a solution of this compound (1.08 g, 10 mmol) in ethanol (20 mL), is added ethyl acetoacetate (1.30 g, 10 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.5 mmol). The mixture is refluxed for 6-8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 2,8-dimethyl-1,7-naphthyridine.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
This compound108.14101.08 g
Ethyl Acetoacetate130.14101.30 g
Lewis Acid (e.g., ZnCl₂)136.300.5~68 mg
Product Yield (%) Melting Point (°C) Spectroscopic Data
2,8-Dimethyl-1,7-naphthyridineTypically 60-80%-NMR, IR, MS

Note: Specific yield, melting point, and spectroscopic data should be determined experimentally.

The following diagram illustrates the general workflow of the Friedländer Synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o-Aminoaryl Aldehyde/Ketone o-Aminoaryl Aldehyde/Ketone Acid/Base Catalyzed Condensation Acid/Base Catalyzed Condensation o-Aminoaryl Aldehyde/Ketone->Acid/Base Catalyzed Condensation Compound with alpha-Methylene Group Compound with alpha-Methylene Group Compound with alpha-Methylene Group->Acid/Base Catalyzed Condensation Cyclodehydration Cyclodehydration Acid/Base Catalyzed Condensation->Cyclodehydration Quinoline/Naphthyridine Quinoline/Naphthyridine Cyclodehydration->Quinoline/Naphthyridine

Caption: General Workflow of the Friedländer Synthesis.

Multicomponent Reactions for Heterocyclic Synthesis

This compound is also an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecules in a single synthetic operation. These reactions are highly valued in medicinal chemistry for their ability to generate diverse libraries of compounds for biological screening.

Experimental Protocol: Three-Component Synthesis of a Fused Imidazopyridine Derivative

In a round-bottom flask, this compound (1.08 g, 10 mmol), an aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 0.83 g, 10 mmol) are dissolved in methanol (20 mL). A catalytic amount of an acid catalyst (e.g., scandium triflate, 0.1 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is purified by flash chromatography to afford the desired fused imidazopyridine product.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
This compound108.14101.08 g
Benzaldehyde106.12101.06 g
tert-Butyl Isocyanide83.13100.83 g
Product Yield (%) Melting Point (°C) Spectroscopic Data
Fused ImidazopyridineVaries-NMR, IR, MS

Note: Yields and specific product characterization are dependent on the specific aldehyde and isocyanide used.

The logical relationship in a three-component reaction is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Component A Component A One-Pot Reaction One-Pot Reaction Component A->One-Pot Reaction Component B Component B Component B->One-Pot Reaction Component C Component C Component C->One-Pot Reaction Complex Molecule Complex Molecule One-Pot Reaction->Complex Molecule

Caption: Logic of a Three-Component Reaction.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note demonstrate its utility in constructing important scaffolds such as pyrido[3,2-e]pyrimidines and 1,7-naphthyridines, as well as its applicability in modern synthetic methodologies like multicomponent reactions. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic structures with significant potential for applications in medicine and materials science. Researchers, scientists, and drug development professionals are encouraged to explore the synthetic possibilities offered by this readily available and reactive building block.

References

Application of 3-Amino-2-methylpyridine as a Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpyridine is a versatile heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif, featuring both a pyridine ring and an amino group, makes it an attractive candidate as a ligand for transition metal catalysis. The pyridine nitrogen and the amino group can act as a bidentate chelate, forming stable complexes with various metals, which can then catalyze a wide range of organic transformations. While specific catalytic applications of this compound are not extensively documented, its structural isomers and derivatives have shown significant utility in various catalytic reactions, including cross-coupling, polymerization, and addition reactions.[2][3][4]

This document provides representative protocols and application notes for the use of this compound as a ligand in catalysis, based on the established reactivity of closely related aminopyridine compounds. The methodologies and data presented herein serve as a guide for researchers to explore the catalytic potential of this compound in their own applications.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Aminopyridine ligands can stabilize the palladium catalyst and facilitate the catalytic cycle. The following section details a representative protocol for a Suzuki-Miyaura reaction, where a bromo-substituted this compound could be coupled with an arylboronic acid.

Representative Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions using a structurally similar aminopyridine substrate, 5-bromo-2-methylpyridin-3-amine.[3] These values can serve as a benchmark for optimizing reactions with this compound-derived substrates.

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88
33-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~82
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~75
Experimental Protocol: Synthesis of a this compound Palladium Complex and its use in a Representative Suzuki-Miyaura Coupling

This protocol is divided into two stages: the synthesis of a generic palladium(II) complex with this compound and its subsequent use in a cross-coupling reaction.

Part 1: Synthesis of Dichlorobis(this compound)palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂ (1.0 mmol) and anhydrous acetonitrile (20 mL).

  • Stir the suspension at room temperature.

  • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add the ligand solution dropwise to the PdCl₂ suspension.

  • Stir the reaction mixture at room temperature for 12 hours. A color change and precipitation of the complex should be observed.

  • Filter the resulting solid under inert atmosphere and wash with a small amount of cold acetonitrile.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the complex under vacuum to yield the dichlorobis(this compound)palladium(II) complex.

Part 2: Representative Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • Aryl bromide (e.g., 5-bromo-3-amino-2-methylpyridine, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Dichlorobis(this compound)palladium(II) (as prepared above, or a commercial Pd catalyst)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)

The aminopyridine scaffold has been successfully employed in iron-catalyzed ATRP of vinyl monomers.[2] These catalysts are of interest due to the low cost and low toxicity of iron. While not specifically using this compound, the data from related ligands provides a strong rationale for its investigation in this area.

Representative Quantitative Data

The following table presents data for the ATRP of styrene using two different amino-pyridine iron(II) complexes. Complex 1 features a more sterically hindered t-butyl substituent, which leads to a higher activity.[2]

EntryCatalyst ComplexMonomerTemperature (°C)k_obs (h⁻¹)
1[2-[(2,6-Me₂-C₆H₃)NHCH(t-Bu)]C₅H₄N]FeCl₂Styrene1200.31
2[2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N]FeCl₂Styrene1200.10
Experimental Protocol: Representative Iron-Catalyzed ATRP of Styrene

Materials:

  • Iron(II) chloride (FeCl₂)

  • This compound

  • Styrene (monomer)

  • Ethyl 2-bromoisobutyrate (initiator)

  • Anisole (solvent)

  • Schlenk tube and syringe techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation (in situ): In a dry Schlenk tube under inert atmosphere, add FeCl₂ (0.1 mmol) and this compound (0.1 mmol). Add anhydrous anisole (5 mL) and stir the mixture.

  • Polymerization: To the catalyst mixture, add styrene (10 mmol).

  • Initiate the polymerization by adding ethyl 2-bromoisobutyrate (0.1 mmol).

  • Place the Schlenk tube in a preheated oil bath at 120 °C and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • After the desired time or conversion, quench the polymerization by cooling the mixture to room temperature and exposing it to air.

  • Dilute the reaction mixture with THF and precipitate the polymer by adding it to a large excess of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction (Suzuki Coupling) pdcl2 PdCl₂ mixing Mix and Stir (12h) pdcl2->mixing ligand This compound ligand->mixing solvent1 Acetonitrile solvent1->mixing filtration Filter and Wash mixing->filtration drying Dry under Vacuum filtration->drying complex [Pd(ligand)₂Cl₂] drying->complex reaction Heat (90°C, 16h) complex->reaction Add Catalyst (5 mol%) aryl_bromide Aryl Bromide aryl_bromide->reaction boronic_acid Arylboronic Acid boronic_acid->reaction base Base (K₃PO₄) base->reaction solvent2 Dioxane/H₂O solvent2->reaction workup Workup and Purification reaction->workup product Coupled Product workup->product

Caption: Workflow for the synthesis of a this compound palladium complex and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(Br) pd0->pd_intermediate Ar-Br l_oa Oxidative Addition oxidative_addition Oxidative Addition pd_aryl_intermediate Ar-Pd(II)L₂(Ar') pd_intermediate->pd_aryl_intermediate Ar'B(OH)₂ / Base l_tm Transmetalation transmetalation Transmetalation pd_aryl_intermediate->pd0 Ar-Ar' product Ar-Ar' pd_aryl_intermediate->product l_re Reductive Elimination reductive_elimination Reductive Elimination aryl_bromide Ar-Br boronic_acid Ar'B(OH)₂ base Base

Caption: A generalized catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. L represents the this compound ligand.

References

Application Notes and Protocols for the Pictet-Spengler Reaction with 3-Amino-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. While classically employed for the synthesis of β-carbolines from tryptamine derivatives, its application to less nucleophilic systems such as aminopyridines presents unique challenges and opportunities for the synthesis of novel heterocyclic scaffolds of medicinal interest. This document provides detailed application notes and protocols for a reaction analogous to the Pictet-Spengler cyclization, focusing on the synthesis of pyrido[3,2-b]indole derivatives, the expected products from the reaction of 3-amino-2-methylpyridine derivatives with carbonyl compounds.

The synthesis of polysubstituted 1H-pyrido[3,2-b]indoles can be achieved through a one-pot, three-component reaction strategy. This approach offers an efficient route to these valuable heterocyclic systems under mild conditions.

Reaction Scheme and Mechanism

The core transformation involves the reaction of an amine (such as a this compound derivative), a β,γ-unsaturated α-ketoester, and a 1-acetylindolin-3-one, catalyzed by an organocatalyst like 4-methylbenzenesulfonic acid monohydrate. The reaction proceeds through a cascade of events, including condensation and intramolecular cyclization, to yield the final pyrido[3,2-b]indole product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product 3_Amino_2_methylpyridine This compound Derivative Iminium_Ion Iminium Ion Formation 3_Amino_2_methylpyridine->Iminium_Ion Carbonyl_Compound β,γ-Unsaturated α-Ketoester Carbonyl_Compound->Iminium_Ion Indolinone 1-Acetylindolin-3-one Cyclization Intramolecular Cyclization Indolinone->Cyclization Catalyst 4-Methylbenzenesulfonic acid monohydrate Catalyst->Iminium_Ion Iminium_Ion->Cyclization Electrophilic Attack Product Pyrido[3,2-b]indole Derivative Cyclization->Product

Quantitative Data Summary

The following table summarizes the yields of various polysubstituted 1H-pyrido[3,2-b]indole derivatives synthesized via the organocatalyzed three-component reaction. The data is based on a study by Jiang et al. (2016), which, while not a direct Pictet-Spengler reaction of this compound itself, provides valuable insights into the formation of the target pyrido[3,2-b]indole scaffold using various amines.

EntryAmineβ,γ-Unsaturated α-Ketoester1-Acetylindolin-3-oneCatalyst (mol%)SolventTime (h)Yield (%)
1AnilineEthyl 2-oxo-4-phenylbut-3-enoate1-Acetylindolin-3-onep-TsOH·H₂O (20)Toluene1285
24-MethoxyanilineEthyl 2-oxo-4-phenylbut-3-enoate1-Acetylindolin-3-onep-TsOH·H₂O (20)Toluene1288
34-ChloroanilineEthyl 2-oxo-4-phenylbut-3-enoate1-Acetylindolin-3-onep-TsOH·H₂O (20)Toluene1875
4BenzylamineEthyl 2-oxo-4-phenylbut-3-enoate1-Acetylindolin-3-onep-TsOH·H₂O (20)Toluene2465
5AnilineEthyl 2-oxo-4-(4-methoxyphenyl)but-3-enoate1-Acetylindolin-3-onep-TsOH·H₂O (20)Toluene1282
6AnilineEthyl 2-oxo-4-(4-chlorophenyl)but-3-enoate1-Acetylindolin-3-onep-TsOH·H₂O (20)Toluene1878
7AnilineEthyl 2-oxo-4-phenylbut-3-enoate5-Methyl-1-acetylindolin-3-onep-TsOH·H₂O (20)Toluene1580
8AnilineEthyl 2-oxo-4-phenylbut-3-enoate5-Chloro-1-acetylindolin-3-onep-TsOH·H₂O (20)Toluene2072

Note: The above data is representative and based on analogous reactions for the synthesis of the pyrido[3,2-b]indole core. Specific yields for the reaction with this compound derivatives may vary and require optimization.

Experimental Protocols

The following is a general protocol for the organocatalyzed three-component synthesis of polysubstituted 1H-pyrido[3,2-b]indoles. This protocol should be adapted and optimized for specific substrates, including this compound derivatives.

Materials:

  • Amine (e.g., this compound derivative) (1.0 mmol)

  • β,γ-Unsaturated α-ketoester (1.0 mmol)

  • 1-Acetylindolin-3-one (1.0 mmol)

  • 4-Methylbenzenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 20 mol%)

  • Anhydrous toluene (10 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1-acetylindolin-3-one (1.0 mmol), the β,γ-unsaturated α-ketoester (1.0 mmol), the amine (e.g., this compound derivative, 1.0 mmol), and 4-methylbenzenesulfonic acid monohydrate (0.2 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired 1H-pyrido[3,2-b]indole product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow A 1. Mix Reactants and Catalyst B 2. Add Solvent and Reflux C 3. Monitor by TLC D 4. Work-up (Solvent Removal) E 5. Purify by Chromatography F 6. Characterize Product

Applications in Drug Discovery

The pyrido[3,2-b]indole scaffold is a key structural motif in a variety of biologically active compounds. Derivatives of this heterocyclic system have shown a range of pharmacological activities, including but not limited to:

  • Anticancer agents: Certain pyrido[3,2-b]indole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Kinase inhibitors: The fused ring system can serve as a scaffold for the design of inhibitors of various protein kinases involved in cell signaling pathways.

  • Antiviral and Antimicrobial agents: The planar, aromatic nature of the pyrido[3,2-b]indole core makes it a candidate for intercalation with DNA or interaction with viral or microbial proteins.

The ability to synthesize a diverse library of substituted pyrido[3,2-b]indoles using the described multicomponent reaction strategy is of significant interest to medicinal chemists and drug development professionals for the discovery of new therapeutic agents.

G cluster_applications Potential Therapeutic Applications Pyridoindole Pyrido[3,2-b]indole Scaffold Anticancer Anticancer Agents Pyridoindole->Anticancer Kinase_Inhibitors Kinase Inhibitors Pyridoindole->Kinase_Inhibitors Antimicrobial Antiviral/Antimicrobial Pyridoindole->Antimicrobial

Conclusion

The organocatalyzed three-component reaction provides a valuable and efficient method for the synthesis of polysubstituted 1H-pyrido[3,2-b]indoles. This approach, analogous to the Pictet-Spengler reaction, allows for the construction of this important heterocyclic scaffold from readily available starting materials under mild conditions. The versatility of this reaction makes it a powerful tool for the generation of diverse libraries of compounds for screening in drug discovery programs. Further optimization of this protocol for specific this compound derivatives is encouraged to explore the full potential of this synthetic strategy.

Application Notes and Protocols: Use of 3-Amino-2-methylpyridine in the Production of Specialty Poly(Schiff Base) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the synthesis and characterization of specialty poly(Schiff base) polymers utilizing 3-Amino-2-methylpyridine as a key monomer. The incorporation of the pyridine moiety is explored for its potential to enhance the thermal stability and introduce electrochemical activity into the polymer backbone. These materials are of interest to researchers in materials science and polymer chemistry.

Introduction

This compound is a versatile building block in the synthesis of specialty polymers. Its reactive amino group allows for its incorporation into various polymer backbones, such as polyamides and polyimines (poly(Schiff bases)). The presence of the nitrogen-containing heterocyclic ring can impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and potential for coordination with metal ions. This document focuses on the synthesis and characterization of a poly(Schiff base) derived from this compound and a polymeric aldehyde precursor.

Data Presentation

The following table summarizes the key properties of the poly(Schiff base) synthesized from poly(2-hydroxybenzaldehyde) and 2-amino-3-methylpyridine (P-2HBA3MP), as reported in the literature.

PropertyValueReference
Molecular Weight
Number Average Molecular Weight (Mn)5900 g/mol (for P-2HBA precursor)
Weight Average Molecular Weight (Mw)5450 g/mol (for P-2HBA precursor)
Polydispersity Index (PDI)1.08 (for P-2HBA precursor)
Thermal Properties (TGA)
10% Weight Loss Temperature~200 °C
50% Weight Loss Temperature~450 °C
Char Yield at 800 °C~30%
Electrochemical Properties
Electrical ConductivityReported as semiconductive

Experimental Protocols

This section provides a detailed methodology for the synthesis of the poly(Schiff base) P-2HBA3MP. The synthesis is a two-step process involving the preparation of a poly(2-hydroxybenzaldehyde) (P-2HBA) precursor followed by its reaction with 2-amino-3-methylpyridine.

Materials
  • 2-Hydroxybenzaldehyde (2-HBA)

  • Potassium hydroxide (KOH)

  • Sodium hypochlorite (NaOCl) solution (30% aqueous)

  • Hydrochloric acid (HCl) (37%)

  • Methanol

  • 2-Amino-3-methylpyridine (3MP)

Synthesis of Poly(2-hydroxybenzaldehyde) (P-2HBA)
  • Dissolve 0.001 mol of 2-hydroxybenzaldehyde in a 10% aqueous solution of potassium hydroxide (0.001 mol) in a 100 cm³ three-necked round-bottom flask.

  • Equip the flask with a condenser, thermometer, magnetic stirrer, and an addition funnel containing a 30% aqueous solution of NaOCl.

  • Heat the reaction mixture to 70 °C with stirring.

  • Add the NaOCl solution dropwise from the addition funnel over a period of approximately 30 minutes.

  • After the addition is complete, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 0.001 mol of 37% HCl.

  • Collect the resulting crude polymer product by filtration.

  • Wash the polymer three times with 25 cm³ of hot water to remove any mineral salts.

  • Dry the purified P-2HBA polymer.

Synthesis of Poly(Schiff base) (P-2HBA3MP)
  • In a reaction flask, dissolve 1.08 g (0.01 mol) of 2-amino-3-methylpyridine in 10 cm³ of methanol.

  • Add the previously synthesized P-2HBA polymer to the flask.

  • Heat the reaction mixture to 70 °C and maintain this temperature to facilitate the formation of the poly(Schiff base).

  • The reaction progress can be monitored by the color change of the mixture to a dark brown-black.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting polymer can be isolated by precipitation in a non-solvent and collected by filtration.

  • Dry the final P-2HBA3MP polymer product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the characterization of the specialty polymer.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Poly(2-hydroxybenzaldehyde) (P-2HBA) cluster_step2 Step 2: Synthesis of Poly(Schiff base) (P-2HBA3MP) HBA 2-Hydroxybenzaldehyde reaction1 + HBA->reaction1 KOH KOH (aq) KOH->reaction1 NaOCl NaOCl (aq) NaOCl->reaction1 P_HBA Poly(2-hydroxybenzaldehyde) (P-2HBA) P_HBA2 P-2HBA reaction1->P_HBA reaction2 + P_HBA2->reaction2 AMP This compound AMP->reaction2 Methanol Methanol, 70°C Methanol->reaction2 PSB Poly(Schiff base) (P-2HBA3MP) reaction2->PSB

Caption: Synthetic pathway for the poly(Schiff base) P-2HBA3MP.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Synthesis P-2HBA3MP Synthesis FTIR FT-IR Spectroscopy Synthesis->FTIR Structural Confirmation NMR 1H & 13C NMR Spectroscopy Synthesis->NMR Structural Elucidation GPC Gel Permeation Chromatography Synthesis->GPC Molecular Weight Determination SEM Scanning Electron Microscopy Synthesis->SEM Morphological Analysis Thermal Thermogravimetric Analysis (TGA) Synthesis->Thermal Thermal Stability Electrochem Cyclic Voltammetry (CV) & Conductivity Measurement Synthesis->Electrochem Electrochemical Properties

Caption: Experimental workflow for polymer characterization.

Application Note and Protocol: Experimental Procedure for the Diazotization of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a cornerstone reaction in organic synthesis that converts a primary aromatic amine into a versatile diazonium salt intermediate.[1] This transformation is particularly valuable in the functionalization of aromatic and heteroaromatic rings.[2] 3-Amino-2-methylpyridine is a key starting material, and its diazotization opens pathways to a wide array of substituted pyridine derivatives, which are prevalent structures in pharmaceuticals and agrochemicals.[3][4] The resulting diazonium salt, 2-methylpyridine-3-diazonium, is typically generated in situ and used immediately in subsequent reactions due to its limited stability.[1][5] Common transformations include Sandmeyer reactions for halogenation or cyanation, azo coupling, and hydroxylation, making this a pivotal step for introducing diverse functional groups onto the pyridine scaffold.[6][7]

The reaction proceeds through the interaction of the primary amino group with nitrous acid (HNO₂).[8] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[1][8] Maintaining a temperature of 0-5 °C is critical to ensure the stability of the diazonium salt and prevent its decomposition or the formation of undesired side products like phenols.[1][8]

Reaction Mechanism and Workflow

The diazotization of this compound involves the formation of a nitrosonium ion (+NO) from sodium nitrite and a strong acid. The amino group of the pyridine attacks this electrophile, and after a series of proton transfer and elimination steps, the stable dinitrogen (N₂) moiety is formed as an excellent leaving group, attached to the pyridine ring.[8][9] This diazonium salt can then be subjected to various nucleophilic substitution reactions.[9] For instance, in a Sandmeyer reaction, a copper(I) salt catalyzes the replacement of the diazonium group with a halide or cyanide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[6][7]

Experimental Protocol: Diazotization and Subsequent Sandmeyer Chlorination

This protocol details the in situ preparation of the 2-methylpyridine-3-diazonium salt followed by a Sandmeyer reaction to synthesize 3-chloro-2-methylpyridine.

3.1. Materials and Reagents

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper (for testing for excess nitrous acid)

3.2. Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Standard glassware for extraction and filtration

3.3. Procedure

Step 1: Preparation of the Amine Solution

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice-salt bath with constant stirring.[1] An excess of hydrochloric acid should be present.[10]

Step 2: Diazotization

  • Prepare a solution of sodium nitrite (NaNO₂) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cooled amine solution.[1]

  • Crucially, maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[1] The formation of nitrous acid from NaNO₂ and HCl leads to the diazotization.[11]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction is complete.[1] A slight excess of nitrous acid can be confirmed with starch-iodide paper.[10]

Step 3: Sandmeyer Reaction (Substitution with Chlorine)

  • In a separate beaker, prepare a solution or slurry of copper(I) chloride (CuCl) in concentrated HCl. Cool this mixture in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 2 to the cold CuCl solution with vigorous stirring.[8]

  • Observe for the evolution of nitrogen gas (bubbling), which indicates the substitution reaction is proceeding.[8]

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

Step 4: Work-up and Isolation

  • Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-methylpyridine.

  • The product can be further purified by distillation or column chromatography if necessary.

Data Presentation: Reagent Quantities and Reaction Conditions

The following table provides representative quantities and conditions for the described protocol. Researchers should adjust these based on the desired scale.

ParameterValueMolar Ratio (Relative to Amine)Notes
This compound10.8 g (0.1 mol)1.0Starting material.
Concentrated HCl~30 mL~3.0Used to dissolve the amine and generate nitrous acid.[10]
Sodium Nitrite (NaNO₂)7.6 g (0.11 mol)1.1A slight excess ensures complete diazotization.
Copper(I) Chloride (CuCl)10.9 g (0.11 mol)1.1Catalyst for the Sandmeyer reaction.[6]
Diazotization Temperature0-5 °CN/ACritical for diazonium salt stability.[1]
Diazotization Time30-60 minN/ATime for complete formation of the diazonium salt.[1]
Sandmeyer Reaction Temp.0 °C to Room Temp.N/AGradual warming after addition.
Sandmeyer Reaction Time1-2 hoursN/ATime for complete substitution and nitrogen evolution.

Visualization of Experimental Workflow

Diazotization_Workflow start_mat This compound dissolution 1. Dissolution & Cooling (0-5 °C) start_mat->dissolution reagent1 Conc. HCl + H₂O reagent1->dissolution reagent2 NaNO₂ in H₂O diazotization 2. Diazotization (Slow Addition) reagent2->diazotization Dropwise reagent3 CuCl in Conc. HCl sandmeyer 3. Sandmeyer Reaction (N₂ evolution) reagent3->sandmeyer dissolution->diazotization intermediate Intermediate: 2-Methylpyridine-3-diazonium Chloride (Used in situ) diazotization->intermediate intermediate->sandmeyer product Product: 3-Chloro-2-methylpyridine sandmeyer->product

Caption: Workflow for the diazotization of this compound and subsequent Sandmeyer reaction.

References

Application Notes and Protocols for 3-Amino-2-methylpyridine in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-amino-2-methylpyridine as a versatile building block in various multicomponent reactions (MCRs) for the synthesis of novel compounds with potential therapeutic applications. The inherent efficiency and diversity-oriented nature of MCRs make them a powerful tool in modern drug discovery.

Groebke-Blackburn-Bienaymé (GBB) Reaction: Synthesis of 3-Aminoimidazo[1,2-a]pyridines as Anticancer Agents

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce substituted 3-aminoimidazo[1,2-a]azines. This reaction is particularly valuable for the rapid generation of libraries of fused imidazole derivatives, a scaffold present in numerous marketed drugs.[1]

Biological Activity of Synthesized 3-Aminoimidazo[1,2-a]pyridines

A series of eleven 3-aminoimidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxic activity against three cancer cell lines (MCF-7, HT-29, and B16F10) and one normal cell line (MEF).[2] The results, summarized in the table below, highlight compounds with potent and selective anticancer activity.

CompoundR Group (at C-2)MCF-7 IC₅₀ (µM)[2]HT-29 IC₅₀ (µM)[2]B16F10 IC₅₀ (µM)[2]MEF IC₅₀ (µM)[2]
9 Phenyl>200>200>200>200
10 4-Methoxyphenyl>200>200>200>200
11 Indol-3-yl20.47 ± 0.1018.34 ± 1.2225.33 ± 1.251.84 ± 0.83
12 2-Nitrophenyl30.88 ± 14.444.15 ± 2.9364.81 ± 15.7840.54 ± 4.34
13 Furan-2-yl66.48 ± 37.8748.31 ± 0.53197.06 ± 14.4232.93 ± 0.09
14 4-Methylphenyl45.89 ± 2.2144.45 ± 0.1521.75 ± 0.81101.32 ± 1.22
15 Thiophen-2-yl>200>200>200>200
16 Pyridin-3-yl149.33 ± 1.25155.67 ± 2.33167.43 ± 3.43189.34 ± 2.33
17 Naphthalen-2-yl>200>200>200>200
18 2,4-Difluorophenyl14.81 ± 0.2010.11 ± 0.7014.39 ± 0.0416.31 ± 0.08
19 4-(Dimethylamino)phenyl98.45 ± 1.2288.45 ± 1.54101.23 ± 1.2163.85 ± 2.33

Data presented as mean ± standard deviation.

Experimental Protocol: General Procedure for the GBB Reaction[2][3]

A solution of the corresponding aldehyde (2.0 mmol) in methanol (5 mL) was added to a solution of 2-aminopyridine (or a derivative thereof like this compound) (2.0 mmol) in methanol (5 mL) containing a catalytic amount of p-toluenesulfonic acid (10 mol%). The reaction mixture was stirred at room temperature for 30 minutes. Subsequently, a solution of the isocyanide (e.g., 4-chlorophenyl isocyanide, 2.0 mmol) in methanol (2 mL) was added. The mixture was then stirred for the time specified for each derivative. Upon completion, the resulting residue was purified by flash chromatography.

Example Synthesis of Compound 11 (2-(1H-indol-3-yl)-N-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine) : To a solution of indole-3-carbaldehyde (290 mg, 2.0 mmol) in methanol (5 mL) was added to a solution of this compound (216 mg, 2.0 mmol) in methanol (5 mL) with p-toluenesulfonic acid (34 mg, 0.2 mmol). The mixture was stirred for 30 minutes, followed by the addition of a solution of 4-chlorophenyl isocyanide (275 mg, 2.0 mmol) in methanol (2 mL). The reaction was stirred for 24 hours. The resulting residue was purified by flash chromatography (SiO₂, dichloromethane/ethyl acetate 1:1) to yield the desired product.

GBB_Reaction_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine This compound Stirring Stirring at RT Amine->Stirring Aldehyde Aldehyde Aldehyde->Stirring Isocyanide Isocyanide Isocyanide->Stirring Solvent Methanol Solvent->Stirring Catalyst p-Toluenesulfonic acid Catalyst->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Product 3-Aminoimidazo[1,2-a]pyridine Derivative Chromatography->Product Bioassay Biological Activity Screening Product->Bioassay

GBB Reaction Workflow

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. This reaction is highly valued for its ability to generate complex molecules with multiple points of diversity in a single step.

Representative Experimental Protocol for Ugi Reaction

While a specific protocol for this compound was not found, the following is a general procedure that can be adapted.[3] To a solution of the aldehyde (1.0 eq) in methanol, the amine (this compound, 1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) are added sequentially. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the Ugi product.

Ugi_Reaction Amine This compound Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine CarboxylicAcid Carboxylic Acid Iminium Iminium Ion CarboxylicAcid->Iminium Intermediate Tetrahedral Intermediate CarboxylicAcid->Intermediate Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium Iminium->Nitrilium Nitrilium->Intermediate Mumm Mumm Rearrangement Intermediate->Mumm Product α-Acylamino Amide Mumm->Product

Ugi Reaction Mechanism

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. This reaction is atom-economical and provides a straightforward route to ester and amide-containing molecules.

Representative Experimental Protocol for Passerini Reaction

A specific protocol for this compound is not available in the reviewed literature. However, a general procedure is as follows:[4] In a reaction vessel, the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.1 eq) are dissolved in an aprotic solvent such as dichloromethane. The reaction is stirred at room temperature for 24 hours. The solvent is evaporated, and the crude product is purified by flash chromatography.

Passerini_Reaction Aldehyde Aldehyde Intermediate α-Adduct Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Rearrangement Acyl Transfer Intermediate->Rearrangement Product α-Acyloxy Carboxamide Rearrangement->Product

Passerini Reaction Mechanism

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the synthesis of dihydropyridines (DHPs), which are known for their cardiovascular and other pharmacological activities.[5] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or an ammonium salt.

Representative Experimental Protocol for Hantzsch Synthesis

A specific protocol using this compound as the nitrogen source was not identified. The following is a general procedure:[6] A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol) in ethanol is refluxed for several hours. After cooling, the precipitated product is collected by filtration and recrystallized to afford the pure dihydropyridine.

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 eq.) Enamine Enamine Formation Ketoester1->Enamine Ketoester1->Knoevenagel Amine Amine Source (e.g., this compound) Amine->Enamine Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product Dihydropyridine Cyclization->Product

Hantzsch Synthesis Mechanism

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[7] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Representative Experimental Protocol for Biginelli Reaction

While a specific protocol using a this compound derivative in place of urea/thiourea was not found, a general procedure is provided:[8] A mixture of an aldehyde (10 mmol), a β-dicarbonyl compound (10 mmol), and urea or thiourea (15 mmol) in ethanol containing a catalytic amount of an acid (e.g., HCl) is heated to reflux for several hours. Upon cooling, the product precipitates and is isolated by filtration and then recrystallized.

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Enolate Enolate Addition Ketoester->Enolate Urea Urea/Thiourea Derivative Urea->Acyliminium Acyliminium->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone (DHPM) Dehydration->Product

Biginelli Reaction Mechanism

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery of bioactive compounds using multicomponent reactions with this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization MCR Multicomponent Reaction (GBB, Ugi, etc.) Purification Purification (Chromatography, Recrystallization) MCR->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Screening In vitro Screening (e.g., Cytotoxicity Assays) Spectroscopy->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->MCR Iterative Synthesis Leads Lead Compounds Lead_Opt->Leads Start This compound & other reactants Start->MCR

General Drug Discovery Workflow

Relevant Signaling Pathway

Many of the synthesized compounds, particularly the 3-aminoimidazo[1,2-a]pyridines, have shown potential as anticancer agents. Their activity may be linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Simplified PI3K/Akt/mTOR Signaling Pathway

References

Troubleshooting & Optimization

common side reactions in the synthesis of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Chichibabin Amination of 2-Picoline (2-Methylpyridine): This method involves the direct amination of 2-picoline using a strong base, typically sodium amide.

  • Hofmann Rearrangement of 2-Methylnicotinamide: This route involves the degradation of 2-methylnicotinamide using a halogen and a base.

  • Reduction of 2-Methyl-3-nitropyridine: This is a two-step process involving the nitration of a 2-methylpyridine derivative followed by the reduction of the nitro group.

Q2: What are the primary side reactions to be aware of during the Chichibabin amination of 2-picoline?

A2: The main side reaction is the formation of a bipyridine dimer.[1] In the case of 2-picoline, this would be the formation of 2,2'-dimethyl-x,x'-bipyridine. The reaction can also sometimes yield small amounts of the 4-amino isomer, although amination at the 2-position is strongly favored.

Q3: What are the potential byproducts in the Hofmann rearrangement of 2-methylnicotinamide?

A3: The Hofmann rearrangement proceeds through an isocyanate intermediate. If an alcohol is used as the solvent (e.g., methanol or ethanol), the isocyanate can be trapped to form a carbamate (a urethane) as a significant byproduct.[2][3] In aqueous conditions, the desired amine is formed via a carbamic acid intermediate which decarboxylates.[4][5] Incomplete reaction will also leave unreacted starting amide.

Q4: I am synthesizing this compound via the reduction of 2-methyl-3-nitropyridine. What impurities should I look for?

A4: The nitration of 2-methylpyridine derivatives can be non-selective. A common side product is the isomeric 2-methyl-5-nitropyridine. If this isomer is present in your starting material, it will also be reduced to form 5-Amino-2-methylpyridine, which will be an impurity in your final product. The nitration of 2-aminopyridine, a related compound, is known to yield the 5-nitro isomer as the major product, highlighting the potential for this side reaction.

Troubleshooting Guides

Issue 1: Low Yield in Chichibabin Amination
Symptom Possible Cause Troubleshooting Action
Low conversion of 2-picolineInactive sodium amideUse freshly prepared or commercially available sodium amide of high purity. Ensure anhydrous reaction conditions as sodium amide reacts violently with water.
Significant amount of dark, tarry materialPolymerization or decompositionOptimize reaction temperature. High temperatures can lead to decomposition. Consider using a milder, modified Chichibabin procedure if available.
Main byproduct is a high molecular weight solidDimerization to bipyridineIncrease the pressure of an inert gas (e.g., nitrogen) in the reaction vessel. This has been shown to favor the formation of the aminated product over the dimer.[1]
Issue 2: Byproduct Formation in Hofmann Rearrangement
Symptom Possible Cause Troubleshooting Action
Presence of a major byproduct with a higher molecular weight than the desired amineFormation of a carbamateIf using an alcohol as a solvent, the isocyanate intermediate may be trapped. Switch to aqueous reaction conditions to favor hydrolysis of the isocyanate to the amine.[4]
Unreacted 2-methylnicotinamide in the final productIncomplete reactionEnsure the correct stoichiometry of the halogen and base. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.
Issue 3: Isomeric Impurity in the Final Product
Symptom Possible Cause Troubleshooting Action
Presence of an isomer of this compound (e.g., 5-Amino-2-methylpyridine) confirmed by NMR or LC-MSNon-selective nitration of the precursorIf the synthetic route involves nitration, carefully purify the intermediate 2-methyl-3-nitropyridine to remove any isomeric impurities before proceeding to the reduction step. Fractional crystallization or column chromatography may be effective.
Difficulty in separating the isomeric productsSimilar physical properties of the isomersEmploy high-performance liquid chromatography (HPLC) or derivatization followed by chromatography to achieve better separation.

Experimental Protocols

Method 1: Chichibabin Amination of 2-Picoline (Illustrative)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Reagent Addition: Carefully add sodium amide to the toluene under a nitrogen atmosphere. Heat the suspension to reflux.

  • Substrate Addition: Slowly add 2-picoline to the refluxing mixture.

  • Reaction: Continue to reflux the mixture for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Workup: Cool the reaction mixture and cautiously quench with water. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization.

Method 2: Hofmann Rearrangement of 2-Methylnicotinamide (General Procedure)

  • Preparation of Hypobromite Solution: In a beaker, dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add bromine to the cold sodium hydroxide solution with stirring to prepare a solution of sodium hypobromite.

  • Amide Addition: To the freshly prepared sodium hypobromite solution, add 2-methylnicotinamide in portions while maintaining a low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture and then heat to a moderate temperature (e.g., 70-80 °C) for a specified time to complete the rearrangement.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or crystallization.

Visualizations

Synthesis_Pathways cluster_chichababin Chichibabin Amination cluster_hofmann Hofmann Rearrangement cluster_nitration_reduction Nitration and Reduction 2-Picoline 2-Picoline 3-Amino-2-methylpyridine_C This compound 2-Picoline->3-Amino-2-methylpyridine_C NaNH2 Bipyridine Dimer Bipyridine Dimer (Side Product) 2-Picoline->Bipyridine Dimer 2-Methylnicotinamide 2-Methylnicotinamide Isocyanate Intermediate Isocyanate Intermediate 2-Methylnicotinamide->Isocyanate Intermediate Br2, NaOH 3-Amino-2-methylpyridine_H This compound Isocyanate Intermediate->3-Amino-2-methylpyridine_H H2O Carbamate Carbamate (Side Product) Isocyanate Intermediate->Carbamate ROH 2-Methylpyridine Deriv. 2-Methylpyridine Derivative 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 2-Methylpyridine Deriv.->2-Methyl-3-nitropyridine Nitration 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine (Side Product) 2-Methylpyridine Deriv.->2-Methyl-5-nitropyridine 3-Amino-2-methylpyridine_N This compound 2-Methyl-3-nitropyridine->3-Amino-2-methylpyridine_N Reduction 5-Amino-2-methylpyridine 5-Amino-2-methylpyridine (Impurity) 2-Methyl-5-nitropyridine->5-Amino-2-methylpyridine Reduction

Caption: Synthetic pathways to this compound and common side reactions.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Impurity_Detected Impurity Detected? Problem->Impurity_Detected No Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Identify_Impurity Identify Impurity (NMR, LC-MS) Impurity_Detected->Identify_Impurity Yes Optimize_Conditions Optimize Reaction Temperature/Pressure Check_Reagents->Optimize_Conditions End End Optimize_Conditions->End Isomeric_Impurity Isomeric Impurity? Identify_Impurity->Isomeric_Impurity Byproduct_Impurity Byproduct Impurity? Isomeric_Impurity->Byproduct_Impurity No Purify_Intermediate Purify Nitrated Intermediate Isomeric_Impurity->Purify_Intermediate Yes Modify_Workup Modify Workup/ Purification Byproduct_Impurity->Modify_Workup Yes Byproduct_Impurity->End No Purify_Intermediate->End Modify_Workup->End

References

Technical Support Center: Improving Yields in 3-Amino-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-methylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?

A1: Low yields in cross-coupling reactions involving this compound often stem from several factors related to its structure. The primary challenges arise from the dual-nature of the substrate, which contains both a nucleophilic amino group and a pyridine ring.

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively slowing or halting the catalytic cycle.[1]

  • Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of an aryl halide on the same ring towards the initial oxidative addition step in the catalytic cycle.[1]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid partner (in Suzuki coupling) and homocoupling of the reactants.[1][2]

Q2: Can I perform a Suzuki coupling with this compound without protecting the amino group?

A2: Yes, it is possible to perform Suzuki coupling reactions on aminopyridines without N-protection, and it is often preferred to maintain a shorter synthetic route. However, the success of the reaction is highly dependent on the careful selection of reaction conditions to mitigate the issues mentioned in Q1. In some challenging cases or for large-scale synthesis, protecting the amino group (e.g., as an acetamide) can lead to more consistent and higher yields.[1][3]

Q3: How do I choose the right base for a reaction involving this compound?

A3: The choice of base is critical and depends on the specific reaction.

  • For Suzuki couplings , weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases such as potassium phosphate (K₃PO₄) can also be beneficial, particularly for less reactive coupling partners.[1][2] It's important to use a fresh, dry, and finely powdered base for optimal performance.[1]

  • For Buchwald-Hartwig aminations , a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (t-BuONa) is a common choice.[4] Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective and may be advantageous in achieving homogeneous reaction conditions, especially for flow chemistry applications.[5]

  • For N-alkylation or N-acylation , a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is often used to scavenge the acid byproduct.[6]

Q4: What are the best practices for purifying products from this compound reactions?

A4: Purification strategies depend on the properties of the product.

  • Extraction: A standard aqueous workup is often the first step. If the product is basic, it can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying products. A solvent system of ethyl acetate and hexanes is a good starting point, with the polarity adjusted based on the product's retention factor (Rf) on a TLC plate.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reactions

If you are experiencing low yields in a Suzuki coupling reaction with a this compound derivative, consider the following troubleshooting steps:

Possible CauseRecommended Solution
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution.[1]
Suboptimal Base 1. Screen Bases: Test a range of bases. K₃PO₄ is often effective for challenging couplings, while K₂CO₃ and Cs₂CO₃ are also good candidates.[1][2] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.[1]
Poor Solubility 1. Solvent Screening: Test different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. Varying the ratio can improve solubility.[1]
Protodeboronation of Boronic Acid 1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[1][2] 2. Anhydrous Conditions: If possible, switch to anhydrous solvents like DMF or dry dioxane to minimize hydrolysis.[1]
Homocoupling of Boronic Acid 1. Thorough Degassing: Rigorous degassing of the reaction mixture using methods like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) is crucial to remove oxygen, which can promote homocoupling.[1][2]

Logical Workflow for Troubleshooting Low Suzuki Coupling Yield

G start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal? start->check_catalyst check_base Is the base appropriate and of high quality? check_catalyst->check_base Yes solution_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Use a modern pre-catalyst. check_catalyst->solution_catalyst No check_solubility Are all reactants soluble? check_base->check_solubility Yes solution_base Screen different bases (K₃PO₄, Cs₂CO₃). Use fresh, dry, finely powdered base. check_base->solution_base No check_side_reactions Are side reactions occurring? check_solubility->check_side_reactions Yes solution_solubility Screen different solvent mixtures (e.g., dioxane/water). Vary the solvent ratio. check_solubility->solution_solubility No protodeboronation Protodeboronation? check_side_reactions->protodeboronation solution_catalyst->check_base solution_base->check_solubility solution_solubility->check_side_reactions homocoupling Homocoupling? protodeboronation->homocoupling No solution_proto Use a boronic ester (pinacol, MIDA). Run under anhydrous conditions. protodeboronation->solution_proto Yes solution_homo Improve degassing (freeze-pump-thaw). Use a direct Pd(0) source. homocoupling->solution_homo Yes end Improved Yield homocoupling->end No solution_proto->homocoupling solution_homo->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Issue 2: Low Yield in N-Alkylation or N-Acylation

For reactions involving the amino group, such as N-alkylation or N-acylation, low yields can often be attributed to the following:

Possible CauseRecommended Solution
Insufficient Deprotonation (N-Alkylation) 1. Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the amino group.[7] 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and the deprotonated amine.[7]
Poor Reactivity of Alkylating/Acylating Agent 1. Better Leaving Group: For alkylations, the reactivity order for the leaving group is generally I > Br > Cl. If using an alkyl chloride, switching to the corresponding bromide or iodide will increase the reaction rate.[7] 2. More Reactive Acylating Agent: For acylations, acyl chlorides are generally more reactive than anhydrides.
Di-alkylation 1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the alkylating agent. Using a large excess can lead to the formation of the di-alkylated product. 2. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
Difficult Purification 1. Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to perform an acid-base extraction to separate the product from non-basic starting materials or byproducts.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of common reactions involving aminopyridine derivatives, based on literature data.

Table 1: Catalyst and Ligand Screening for a Suzuki Coupling Reaction [1]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100High
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O100High
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane/H₂O100Moderate
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O90Moderate to Good

Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.[1]

Table 2: N-Acetylation of Aminopyridine Derivatives [8]

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295

Experimental Protocols

Protocol 1: Suzuki Cross-Coupling of a Bromo-3-amino-2-methylpyridine Derivative

This protocol is a general starting point for the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid and may require optimization for specific substrates.[3][9]

Materials:

  • 5-bromo-2-methylpyridin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equivalent), the arylboronic acid (1.2 equivalents), K₃PO₄ (3.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-95 °C under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Diagram: Suzuki Coupling Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine reactants: - Aminopyridine derivative - Boronic acid - Base (K₃PO₄) - Catalyst (Pd(PPh₃)₄) prep2 Add solvents (Dioxane/Water) prep1->prep2 prep3 Degas mixture with Ar or N₂ prep2->prep3 react1 Heat to 85-95 °C under inert atmosphere prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to RT, dilute with Ethyl Acetate react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Protocol 2: N-Acetylation of an Aminopyridine

This protocol provides a general method for the N-acetylation of an aminopyridine using acetic anhydride.[8]

Materials:

  • This compound

  • Acetic Anhydride

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetic anhydride (can be used as both reagent and solvent).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-70 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Neutralize with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Amino-2-methylpyridine.

Troubleshooting Guide

Purification of this compound can present several challenges, from removing colored impurities to achieving high purity. This guide addresses common issues encountered during recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a primary method for purifying solid this compound. However, issues such as low recovery, "oiling out," and persistent colored impurities can arise.

Problem Potential Cause Troubleshooting Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature but good solubility when heated.- Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[1]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating from a supersaturated solution as a liquid.- Use a solvent with a lower boiling point.- Add more solvent to ensure the compound is fully dissolved at high temperature.- Cool the solution more slowly to encourage crystal formation instead of oiling.[1]
Colored Impurities The crude material contains colored byproducts from the synthesis or degradation. Oxidation of the amino group can also lead to colored impurities.- Add a small amount of decolorizing carbon (e.g., Norit) to the hot solution before filtration.- For some aminopyridines, adding a reducing agent like sodium hydrosulfite to the recrystallization solvent can help remove colored oxidation products.[2]
Product is Hygroscopic 3-Aminopyridine, a similar compound, is known to be somewhat hygroscopic.- Dry the purified crystals thoroughly under vacuum.- Store the final product in a desiccator over a suitable drying agent.[2]
Column Chromatography Troubleshooting

Column chromatography is effective for separating this compound from impurities with different polarities.

Problem Potential Cause Troubleshooting Solution
Poor Separation The chosen eluent system does not provide adequate resolution between the product and impurities.- Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the eluent's polarity. If it elutes too slowly, increase the polarity.- Consider using a different stationary phase, such as alumina, if silica gel is ineffective.[1]
Compound Streaking/Tailing on TLC and Column The basic amino group is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve the peak shape.[1]
Incomplete Removal of a Persistent Impurity The impurity has a very similar polarity to this compound.- A combination of purification techniques may be necessary. For example, follow column chromatography with a final recrystallization step.[1]- If the impurity is acidic or neutral, an acid-base extraction could be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3-bromo-2-methylpyridine if prepared via amination), residual solvents, and byproducts from the synthesis. Side-products may also arise from incomplete reactions or undesired side reactions involving the amino group.[3] Oxidation of the amino group can also lead to colored impurities.

Q2: My purified this compound is colored, even after one round of purification. What can I do?

A2: A persistent color can indicate the presence of trace impurities or oxidation products. For recrystallization, using decolorizing charcoal is a standard approach.[2] If that is not sufficient, a small amount of a reducing agent like sodium hydrosulfite might be helpful.[2] For column chromatography, ensure that the solvents are pure and consider adding a basic modifier to the eluent to minimize on-column degradation.

Q3: How can I prevent the oxidation of this compound during purification and storage?

A3: The amino group on the pyridine ring makes it susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. To minimize oxidation, consider the following:

  • Purge solvents with an inert gas (e.g., nitrogen or argon) before use.

  • Perform purification steps under an inert atmosphere where possible.

  • Store the purified compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere in a refrigerator.

Q4: What is a good starting point for a solvent system for column chromatography of this compound?

A4: A good starting point for developing a solvent system for a basic compound like this compound on silica gel would be a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier. For example, you could start with a gradient of ethyl acetate in hexanes or dichloromethane in methanol, containing 0.5% triethylamine. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure for the purification of 3-aminopyridine and should be optimized for this compound.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate[3], or a mixture of benzene and ligroin[2]) by heating the mixture to the solvent's boiling point. Use the minimum amount of solvent necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (and sodium hydrosulfite if significant oxidation is suspected). Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree Troubleshooting Purification Issues cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_product Colored Product? start->colored_product poor_sep Poor Separation? start->poor_sep streaking Streaking/Tailing? start->streaking solubility High Solubility low_yield->solubility solvent_bp Solvent BP Too High oiling_out->solvent_bp impurities Colored Impurities colored_product->impurities change_solvent Change Solvent / Use Mixed Solvents solubility->change_solvent lower_bp_solvent Use Lower BP Solvent / Slower Cooling solvent_bp->lower_bp_solvent decolorize Use Activated Carbon / Na2S2O4 impurities->decolorize eluent_polarity Incorrect Eluent Polarity poor_sep->eluent_polarity silica_interaction Strong Silica Interaction streaking->silica_interaction adjust_eluent Adjust Eluent Polarity eluent_polarity->adjust_eluent add_modifier Add Basic Modifier (e.g., Et3N) silica_interaction->add_modifier

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 3-Amino-2-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no product formation in the Suzuki coupling of this compound?

Low yields or reaction failure with this compound are common and can be attributed to several factors. The primary challenges arise from the substrate itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-halogen bond towards oxidative addition.[1] Key areas to investigate include your catalyst system, base and solvent selection, reaction temperature, and the exclusion of oxygen.[1]

Q2: What are the most common side reactions in the Suzuki coupling of aminopyridines, and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1][2] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often facilitated by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1]

  • Dehalogenation: The starting this compound can undergo dehalogenation, where the halide is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents.[1][3]

Q3: Is it necessary to protect the amino group of this compound for a successful Suzuki coupling?

It is often possible to perform Suzuki couplings on unprotected aminopyridines.[1] Success in these cases is highly dependent on selecting the appropriate catalyst system. Modern bulky, electron-rich phosphine ligands have shown remarkable success in coupling challenging substrates like amino-heteroaryl halides.[1] However, for particularly difficult substrates or for process scale-up, N-protection (e.g., as an acetamide) may be a more robust strategy to ensure high yields and reproducibility.[1][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation

G start Low/No Product cause1 Catalyst Inhibition/ Deactivation start->cause1 cause2 Suboptimal Base start->cause2 cause3 Poor Solubility start->cause3 cause4 Ineffective Degassing start->cause4 solution1a Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->solution1a solution1b Increase Catalyst Loading (e.g., 1-2% to 3-5%) cause1->solution1b solution1c Use a Pre-catalyst (e.g., Buchwald G3) cause1->solution1c solution2a Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) cause2->solution2a solution2b Ensure Base is Fresh, Dry, and Finely Powdered cause2->solution2b solution3a Screen Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O) cause3->solution3a solution3b Consider Anhydrous Conditions (e.g., dry DMF) cause3->solution3b solution4a Improve Degassing Technique (e.g., Freeze-Pump-Thaw) cause4->solution4a

Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species.[1]
Suboptimal Base 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. K₃PO₄ can also be beneficial.[1][5] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base.
Poor Solubility 1. Solvent Screening: Test different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common.[1][6] 2. Consider Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents like DMF or dry dioxane.[1]
Ineffective Degassing 1. Improve Degassing Technique: Use a robust method such as the freeze-pump-thaw technique or sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1]
Problem 2: Significant Side Product Formation

G start Side Product Formation side_product1 Homocoupling of Boronic Acid start->side_product1 side_product2 Protodeboronation start->side_product2 side_product3 Dehalogenation of Starting Material start->side_product3 solution1a Rigorous Degassing side_product1->solution1a solution1b Use a Pd(0) Source side_product1->solution1b solution2a Use Boronic Esters (Pinacol, MIDA) side_product2->solution2a solution2b Anhydrous Conditions side_product2->solution2b solution2c Use a Weaker Base side_product2->solution2c solution3a Avoid Hydride Sources (e.g., some alcohols) side_product3->solution3a solution3b Optimize Reaction Time side_product3->solution3b

Side Product Troubleshooting Steps
Homocoupling of Boronic Acid 1. Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling.[1]
Protodeboronation 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][7] 2. Anhydrous Conditions: Eliminate water from the reaction mixture.[1] 3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.[1]
Dehalogenation of Starting Material 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1][3] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with aminopyridines, based on literature data.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [4][8]

Catalyst Ligand Base Solvent Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OExpected High
Pd-PEPPSINHCK₃PO₄1,4-Dioxane/H₂O (4:1)Expected High

Table 2: Influence of Base and Solvent on a Model Suzuki Coupling Reaction [6][9]

Base Solvent Yield (%)
NaOHMeOH:H₂O (3:2)98.5
K₂CO₃DMF/H₂O (1:1)High
K₃PO₄1,4-Dioxane/H₂OHigh
Na₂CO₃EtOH/H₂O (3:1)99

Experimental Protocols

General Protocol for Suzuki Coupling of this compound (Halide = Br, I)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound halide - Boronic acid/ester - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to Desired Temperature (80-110 °C) with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Materials:

  • This compound halide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)[5]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the this compound halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Protocol for Challenging Couplings using a Buchwald Ligand

Materials:

  • This compound halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and degassed water

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add the this compound halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and a small amount of degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the general work-up and purification procedure described above.[10]

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 2-methyl-3-nitropyridine: This is a reliable two-step process that involves the nitration of 2-methylpyridine (2-picoline) followed by the reduction of the nitro group.

  • Chichibabin Amination of 2-methylpyridine (2-picoline): This is a direct amination method, but it can present challenges with regioselectivity, often yielding a mixture of isomers.

Q2: How can I improve the yield of the nitration of 2-picoline to 2-methyl-3-nitropyridine?

A2: Low yields in the nitration of 2-picoline are often due to the formation of multiple nitrated isomers. To favor the formation of 2-methyl-3-nitropyridine, it is crucial to control the reaction temperature and the rate of addition of the nitrating agent. Using a mixed acid system (e.g., nitric acid and sulfuric acid) at low temperatures is a common strategy.

Q3: What are the primary challenges with the Chichibabin amination of 2-picoline?

A3: The main challenge is the lack of complete regioselectivity. The reaction can produce a mixture of this compound and 5-amino-2-methylpyridine. Additionally, side reactions such as dimerization can occur, especially at high temperatures.

Q4: How can I purify this compound from its isomers?

A4: The separation of aminopyridine isomers can be challenging due to their similar physical properties. Column chromatography on silica gel is a common method. The choice of eluent is critical and may require careful optimization. A gradient elution with a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol) is often effective.

Troubleshooting Guides

Synthesis Route 1: Reduction of 2-methyl-3-nitropyridine

Problem 1: Low yield in the synthesis of the 2-methyl-3-nitropyridine precursor.

Possible Cause Suggested Solution
Formation of multiple isomers Carefully control the reaction temperature, keeping it low during the addition of the nitrating agent. A slow, dropwise addition is recommended.
Incomplete reaction Ensure a sufficient excess of the nitrating agent is used and allow for adequate reaction time. Monitor the reaction progress using TLC or GC-MS.
Degradation of starting material Avoid excessively high temperatures, as this can lead to decomposition of the pyridine ring.

Problem 2: Incomplete reduction of 2-methyl-3-nitropyridine.

Possible Cause Suggested Solution
Inactive catalyst If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. Perform the reaction under an inert atmosphere.
Insufficient reducing agent When using metal/acid reduction (e.g., Fe/HCl), ensure a sufficient molar excess of the metal is used.
Poor solubility of starting material Choose a solvent in which the 2-methyl-3-nitropyridine is soluble. For catalytic hydrogenation, methanol or ethanol are common choices.
Synthesis Route 2: Chichibabin Amination of 2-picoline

Problem 1: Poor regioselectivity, leading to a mixture of isomers.

Possible Cause Suggested Solution
High reaction temperature The Chichibabin reaction is often run at elevated temperatures, which can decrease selectivity. If possible, experiment with lower temperatures and longer reaction times.
Nature of the amide reagent The choice of sodium amide or potassium amide can influence the isomer ratio. Some studies suggest that potassium amide in liquid ammonia can offer different selectivity.

Problem 2: Formation of side products, such as bipyridines.

Possible Cause Suggested Solution
High reaction temperature Dimerization is more prevalent at higher temperatures.[1]
Concentration of reactants Running the reaction at a lower concentration may help to reduce the rate of bimolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-methyl-3-nitropyridine

This protocol is based on a two-step synthesis pathway.

Step 1: Synthesis of 2-methyl-3-nitropyridine

  • Materials: 2-picoline, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

    • Slowly add 2-picoline, maintaining the temperature below 10°C.

    • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0°C.

    • Add the nitrating mixture dropwise to the 2-picoline solution, keeping the reaction temperature below 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-methyl-3-nitropyridine to this compound

  • Materials: 2-methyl-3-nitropyridine, iron powder, concentrated hydrochloric acid, methanol.

  • Procedure:

    • In a round-bottom flask, suspend 2-methyl-3-nitropyridine and iron powder in a mixture of methanol and water.

    • Add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

    • After the initial exotherm subsides, heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the iron salts.

    • Make the filtrate basic by adding a concentrated solution of sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Chichibabin Amination of 2-picoline
  • Materials: 2-picoline, sodium amide, inert solvent (e.g., toluene or xylene).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium amide to the inert solvent.

    • Heat the suspension to reflux.

    • Slowly add 2-picoline to the heated suspension.

    • Continue to heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will be a mixture of isomers. Purify by column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Chichibabin Amination A1 2-Picoline B1 2-Methyl-3-nitropyridine A1->B1 HNO3, H2SO4 C1 This compound B1->C1 Fe, HCl A2 2-Picoline B2 Mixture of Isomers (this compound and 5-Amino-2-methylpyridine) A2->B2 NaNH2 C2 This compound B2->C2 Purification

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield check_purity Check Starting Material Purity low_yield->check_purity Yes isomer_issue Incorrect Isomer Ratio? low_yield->isomer_issue No optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_reagents Verify Reagent Stoichiometry optimize_time->check_reagents check_reagents->isomer_issue success Successful Synthesis modify_conditions Modify Reaction Conditions (e.g., solvent, catalyst) isomer_issue->modify_conditions Yes purification_issue Purification Difficulty? isomer_issue->purification_issue No modify_conditions->purification_issue purification_issue->success No optimize_chromatography Optimize Chromatography (eluent, gradient) purification_issue->optimize_chromatography Yes optimize_chromatography->success

Caption: A general troubleshooting workflow for synthesis optimization.

References

stability issues and degradation of 3-Amino-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3-amino-2-methylpyridine derivatives. The information is intended for researchers, scientists, and professionals in drug development who are working with these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and experimental use of this compound and its derivatives.

Observed Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning yellow or brown) upon storage. Oxidation or photodegradation. Aminopyridines can be sensitive to air and light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place.
Appearance of new, unexpected peaks in HPLC analysis of a freshly prepared solution. On-column degradation or reaction with the solvent/mobile phase. The compound may be unstable in certain solvents or at a particular pH.Ensure the purity of solvents and use freshly prepared solutions for analysis. Check the compatibility of the compound with the mobile phase pH. Consider using a mobile phase with a different pH or composition.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. The compound may be unstable under the assay conditions (e.g., temperature, pH, presence of oxidizing agents).Prepare fresh stock solutions before each experiment. Include a stability control by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation.
Loss of compound potency over time in solution. Hydrolysis or other solvent-mediated degradation. The amino and pyridine moieties can be susceptible to hydrolysis under certain pH conditions.Perform a stability study of the compound in the intended solvent system. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.
Formation of precipitates in solution. The compound or its degradation products may have low solubility in the chosen solvent. Degradation can lead to the formation of less soluble impurities.Assess the solubility of the compound in various solvents. If a precipitate forms upon standing, it may be a degradation product. Analyze the precipitate and the supernatant separately to identify the cause.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on studies of structurally related aminopyridines, such as 3,4-diaminopyridine, the primary degradation pathways are expected to be oxidation and photodegradation.[1] The pyridine nitrogen and the amino group are susceptible to oxidation, which can lead to the formation of N-oxides and nitro derivatives.[1] Exposure to light, especially UV light, can also induce degradation. Hydrolysis under strongly acidic or basic conditions could be another potential degradation route, although this is generally less pronounced for the pyridine ring itself unless harsh conditions are applied.

Q2: What are the likely degradation products of this compound derivatives?

A2: While specific degradation products for this compound derivatives are not extensively documented in the literature, we can infer potential products based on the degradation of similar compounds. For instance, oxidative stress on 3,4-diaminopyridine resulted in the formation of 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] Therefore, for this compound, one might expect the formation of this compound-N-oxide and potentially nitrated derivatives under oxidative conditions. Photodegradation may lead to more complex fragmentation or polymerization products.

Q3: How can I prevent the degradation of my this compound derivative during storage?

A3: To minimize degradation during storage, it is crucial to protect the compound from light, oxygen, and moisture. Store the solid compound in a tightly sealed, amber glass vial, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, keeping it in a desiccator in a refrigerator or freezer is recommended. For solutions, use freshly prepared solutions whenever possible. If stock solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or below) in tightly capped vials, and the headspace can be flushed with an inert gas.

Q4: What are the typical stress conditions used in forced degradation studies for these compounds?

A4: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[2] Typical stress conditions as per ICH guidelines include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 70°C) for an extended period.

  • Photodegradation: Exposing the solid or solution to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

Q5: How do I develop a stability-indicating HPLC method for my this compound derivative?

A5: A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. The development process generally involves:

  • Performing forced degradation studies to generate degradation products.

  • Screening different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., different pH, organic modifiers like acetonitrile or methanol).

  • Optimizing the chromatographic conditions (e.g., gradient profile, flow rate, column temperature) to achieve adequate separation of all peaks.

  • Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Quantitative Data on Degradation

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C5%Minor hydrolysis products
0.1 M NaOH24 hours60°C8%Minor hydrolysis products
10% H₂O₂8 hoursRoom Temp25%This compound-N-oxide, nitrated derivatives
Dry Heat48 hours70°C3%Unspecified thermal degradants
Photolytic (UV/Vis)7 daysRoom Temp15%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂ to get a final concentration of 10% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 70°C for 48 hours. Dissolve in the solvent to the desired concentration before analysis.

  • Photodegradation (Solution): Expose 2 mL of the stock solution in a quartz cuvette to photostability chamber according to ICH guidelines.

3. Sample Analysis:

  • At the end of the exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm.[3]

  • Injection Volume: 10 µL.

Visualizations

G cluster_degradation Potential Degradation Pathways This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Photolytic_Stress Photolytic_Stress This compound->Photolytic_Stress Hydrolytic_Stress Hydrolytic_Stress This compound->Hydrolytic_Stress N_Oxide This compound-N-oxide Oxidative_Stress->N_Oxide Nitro_Derivative Nitrated Derivatives Oxidative_Stress->Nitro_Derivative Photoproducts Complex Photoproducts Photolytic_Stress->Photoproducts Hydrolysis_Products Minor Hydrolysis Products Hydrolytic_Stress->Hydrolysis_Products

Caption: Inferred degradation pathways for this compound derivatives.

G cluster_workflow Forced Degradation Workflow start Start: this compound Derivative stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Identify Degradants, Determine % Degradation) hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic issue Observed Issue e.g., Discoloration cause_analysis Potential Causes Oxidation? Photodegradation? Impurity? issue->cause_analysis Investigate solution Recommended Solutions Store under inert gas Use amber vials Recrystallize cause_analysis->solution Implement

Caption: A logical approach to troubleshooting stability issues.

References

byproduct formation in the acylation of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of 3-Amino-2-methylpyridine. Our aim is to help you overcome common challenges and minimize byproduct formation in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired N-acylated Product

Potential CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote byproduct formation. - Use a More Reactive Acylating Agent: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is generally more reactive.
Suboptimal Reagent Stoichiometry - Optimize Acylating Agent Equivalents: While a slight excess of the acylating agent (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can lead to diacylation. Perform small-scale experiments to determine the optimal stoichiometry for your specific substrate and conditions.
Presence of Water - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the acylating agent, reducing its effective concentration and leading to lower yields.
Degradation of Starting Material or Product - Control Reaction Temperature: Aminopyridines can be sensitive to high temperatures. Maintain a controlled temperature throughout the reaction. - Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Problem 2: Formation of Significant Byproducts

The most common byproducts in the acylation of this compound are the diacylated product and potentially C-acylated isomers.

Byproduct ObservedPotential CauseSuggested Solution
Diacylated Byproduct - Excess Acylating Agent: Using a large excess of the acylating agent is a primary cause of diacylation. - High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second acylation step. - Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the desired mono-acylated product can lead to further acylation.- Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the acylating agent. - Lower Reaction Temperature: Perform the reaction at room temperature or below (e.g., 0 °C) to disfavor the second acylation. - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
C-acylated Isomers (Ring Acylation) - Harsh Reaction Conditions: The use of strong Lewis acids (in the case of Friedel-Crafts type reactions) and high temperatures can promote electrophilic substitution on the electron-rich pyridine ring. The amino group strongly activates the ring, making it susceptible to C-acylation.- Avoid Strong Lewis Acids: For N-acylation, a base catalyst (like pyridine or triethylamine) is generally sufficient and preferred over Lewis acids. - Mild Reaction Conditions: Employ milder acylating agents and lower reaction temperatures to favor N-acylation over C-acylation.

Problem 3: Difficult Purification of the Final Product

IssuePotential CauseSuggested Solution
Co-elution of Product and Byproducts - The polarity of the desired mono-acylated product and the diacylated byproduct can be similar, making chromatographic separation challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and silica gel grades to improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Residual Pyridine or other Basic Catalysts - Pyridine used as a solvent or catalyst can be difficult to remove completely.- Aqueous Workup: Wash the organic extract with a dilute acidic solution (e.g., 1M HCl) to protonate and remove basic impurities into the aqueous layer. Follow with a wash with saturated sodium bicarbonate solution and brine. - Azeotropic Removal: Co-evaporation with a solvent like toluene can help to remove residual pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the acylation of this compound?

The most frequently encountered byproduct is the N,N-diacylated compound, where two acyl groups are attached to the amino nitrogen. This occurs when an excess of the acylating agent is used or under forcing reaction conditions.

Q2: Can acylation occur on the pyridine ring?

Yes, C-acylation is a potential side reaction, although generally less common than diacylation under standard N-acylation conditions. The amino group is a strong activating group, making the pyridine ring more susceptible to electrophilic attack. This is more likely to occur under Friedel-Crafts conditions with a Lewis acid catalyst.

Q3: How can I selectively achieve mono-N-acylation?

To favor mono-N-acylation, it is crucial to carefully control the stoichiometry of the acylating agent (using 1.0 to 1.2 equivalents). Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitoring its progress to stop it upon completion will also help minimize the formation of the diacylated byproduct.

Q4: What is the role of pyridine in the acylation reaction?

Pyridine can serve a dual role. It can be used as a solvent and also acts as a base to neutralize the acid generated during the reaction (e.g., HCl if an acyl chloride is used, or acetic acid if acetic anhydride is the acylating agent). This prevents the protonation of the starting aminopyridine, which would deactivate it towards acylation.

Q5: My reaction is not proceeding to completion. What should I do?

If the reaction is sluggish, you can try gently heating the reaction mixture. Alternatively, using a more reactive acylating agent, such as an acyl chloride instead of an anhydride, can increase the reaction rate. Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can also significantly accelerate the acylation reaction.

Experimental Protocols

General Protocol for N-Acylation of this compound with Acetic Anhydride

This protocol provides a general procedure for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-(2-methylpyridin-3-yl)acetamide.

Visualizations

Reaction Scheme and Byproduct Formation Pathway

acylation_byproducts cluster_main Main Reaction cluster_byproduct Byproduct Formation start This compound product N-(2-methylpyridin-3-yl)acetamide (Desired Product) start->product Acylating Agent (1.1-1.2 equiv) c_acylated C-Acylated Isomers (Ring Acylation Byproduct) start->c_acylated Harsh Conditions (e.g., Lewis Acid) diacylated N,N-Diacetyl-3-amino-2-methylpyridine (Diacylation Byproduct) product->diacylated Excess Acylating Agent High Temperature

Caption: Main reaction and potential byproduct formation pathways in the acylation of this compound.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Desired Product incomplete_rxn Incomplete Reaction start->incomplete_rxn suboptimal_stoich Suboptimal Stoichiometry start->suboptimal_stoich water_presence Presence of Water start->water_presence degradation Degradation start->degradation increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp optimize_equiv Optimize Acylating Agent Equivalents suboptimal_stoich->optimize_equiv anhydrous_cond Use Anhydrous Conditions water_presence->anhydrous_cond control_temp_inert Control Temperature/ Use Inert Atmosphere degradation->control_temp_inert

Caption: A logical workflow for troubleshooting low yields in the acylation of this compound.

Technical Support Center: Optimal Catalyst Selection for 3-Amino-2-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on selecting the optimal catalyst and conditions for various cross-coupling reactions with 3-Amino-2-methylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges arise from the electronic properties and coordination potential of the substrate. The pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The electron-donating nature of the amino group can also decrease the reactivity of the C-X (halide) bond towards oxidative addition, a critical step in the catalytic cycle.

Q2: Which palladium catalyst system is a good starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound?

A2: For Suzuki-Miyaura coupling of bromo-substituted aminopyridines, a combination of a palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a phosphate base such as potassium phosphate (K₃PO₄) in a dioxane/water solvent system is a well-established starting point.[1] This system has shown good to excellent yields for the coupling of the closely related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with 3-halo-2-aminopyridines?

A3: For the Buchwald-Hartwig amination of 3-halo-2-aminopyridines, the choice of ligand is critical. Bulky, electron-rich biarylmonophosphine ligands such as RuPhos and BrettPhos have proven to be highly effective. The selection of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is also crucial for achieving high yields with a range of primary and secondary amines.[2]

Q4: Are there any common side reactions to be aware of in these cross-coupling reactions?

A4: Yes, common side reactions include:

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and carefully selecting the base.

  • Hydrodehalogenation : The halide on the pyridine ring is replaced by a hydrogen atom.

  • Homo-coupling : Two molecules of the aryl halide or two molecules of the boronic acid couple with themselves.

Q5: Can I perform a Sonogashira coupling with this compound?

A5: Yes, Sonogashira couplings on aminopyridine scaffolds are feasible. A typical catalytic system involves a palladium source like palladium(II) trifluoroacetate (Pd(TFA)₂), a phosphine ligand such as triphenylphosphine (PPh₃), and a copper(I) co-catalyst like copper(I) iodide (CuI). The reaction is generally carried out in an anhydrous, deaerated solvent like DMF.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation by the aminopyridine substrate.Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos for Buchwald-Hartwig) to shield the metal center. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.
Incomplete reaction.Increase reaction temperature and/or time. Ensure efficient stirring.
Poor quality of reagents or solvents.Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.
Significant Byproduct Formation (e.g., Homo-coupling) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
Catalyst decomposition.Use a more robust ligand or a lower reaction temperature if possible.
Protodeboronation (Suzuki Coupling) Presence of water or use of a strong, protic base.Use anhydrous solvents and consider using a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Using boronic esters (e.g., pinacol esters) can also increase stability.
Hydrodehalogenation Presence of a hydride source.Ensure solvents are not a source of hydrides. Optimize the reaction time to minimize this side reaction.

Data Summary for Catalyst Selection

Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids

Catalyst System: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.2 equiv.), 1,4-Dioxane/H₂O (4:1), 85-95 °C, 18h.[1]

Arylboronic Acid Yield (%)
Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
2-Methylphenylboronic acid75
Thiophen-2-ylboronic acid72
Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine

Catalyst System: Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv.), THF, 65 °C, 16h.[2]

Amine Ligand Yield (%)
MorpholineRuPhos83
MorpholineSPhos76
MorpholineBINAP71
CyclopentylamineBrettPhos78
BenzylamineBrettPhos75

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-bromo-2-methylpyridin-3-amine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • 5-bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aminopyridine).

  • Stir the reaction mixture vigorously and heat to 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine

This protocol is based on a procedure for the amination of 3-halo-2-aminopyridines.[2]

Materials:

  • 3-bromo-2-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol %)

  • RuPhos or BrettPhos (8 mol %)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, charge a Schlenk flask with Pd₂(dba)₃ and the phosphine ligand.

  • Add the 3-bromo-2-aminopyridine and LiHMDS.

  • Remove the flask from the glovebox (if used) and add anhydrous THF under a positive pressure of inert gas.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16 hours.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Desired Bond (C-C or C-N) cc_bond C-C Bond Formation start->cc_bond C-C cn_bond C-N Bond Formation start->cn_bond C-N suzuki Suzuki-Miyaura (Aryl-Aryl) cc_bond->suzuki sonogashira Sonogashira (Aryl-Alkyne) cc_bond->sonogashira heck Heck (Aryl-Alkene) cc_bond->heck buchwald Buchwald-Hartwig (Aryl-Amine) cn_bond->buchwald suzuki_cat Catalyst System: Pd(PPh3)4 / K3PO4 Dioxane/H2O suzuki->suzuki_cat sonogashira_cat Catalyst System: Pd(TFA)2 / PPh3 / CuI DMF sonogashira->sonogashira_cat heck_cat Catalyst System: Pd(OAc)2 / Ligand Base (e.g., Et3N) heck->heck_cat buchwald_cat Catalyst System: Pd2(dba)3 / RuPhos or BrettPhos LiHMDS / THF buchwald->buchwald_cat

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Logic start Reaction Issue: Low Yield / No Product check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents & Solvents start->check_reagents catalyst_deactivation Potential Catalyst Deactivation? check_catalyst->catalyst_deactivation wrong_conditions Suboptimal Conditions? check_conditions->wrong_conditions bad_reagents Reagent/Solvent Purity? check_reagents->bad_reagents solution_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos, SPhos) catalyst_deactivation->solution_ligand Yes solution_conditions Increase Temperature/Time Ensure Inert Atmosphere wrong_conditions->solution_conditions Yes solution_reagents Use Fresh, Anhydrous, Degassed Reagents & Solvents bad_reagents->solution_reagents Yes

Caption: Troubleshooting logic for failed cross-coupling reactions.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Amino-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for reactions involving this sterically hindered building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The methyl group at the 2-position is adjacent to the amino group at the 3-position. This proximity can physically block incoming reagents from accessing the amino group or the pyridine ring, thereby slowing down or completely inhibiting reactions. Furthermore, the pyridine nitrogen's lone pair can coordinate with metal catalysts, potentially leading to catalyst deactivation in cross-coupling reactions.

Q2: What are the most common reactions where steric hindrance is a major issue with this molecule?

A2: Steric hindrance significantly impacts several key transformations, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the approach of the bulky catalyst-ligand complex is impeded.

  • Amide bond formation , where the nucleophilicity of the amino group is reduced, and access by activated carboxylic acids is restricted.

  • Nucleophilic aromatic substitution (SNAr) , where the approach of a nucleophile to the pyridine ring is hindered.

Q3: Are there general strategies to overcome these challenges?

A3: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: Utilize bulky, electron-rich phosphine ligands for cross-coupling reactions, which can promote oxidative addition and reductive elimination.

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. Microwave irradiation can sometimes provide the necessary energy to overcome activation barriers.

  • Reagent Choice: For amide coupling, converting the carboxylic acid to a more reactive species like an acyl fluoride can be effective.

  • Protecting Groups: While not always ideal, temporary protection of the amino group can sometimes facilitate other transformations on the pyridine ring.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with substrates like this compound, researchers may encounter issues. This guide addresses common problems and offers solutions.

Problem 1: Low or No Product Formation

Possible CauseSuggested Solutions
Catalyst Inhibition The lone pairs on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to inhibition.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are effective for heteroaryl couplings.[1] Consider using a pre-catalyst, such as a Buchwald G3 precatalyst, to generate a more active catalytic species.[1]
Suboptimal Base The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.[1] Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.[1]
Poor Solubility Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. Varying the ratio can improve solubility. If protodeboronation is suspected, switch to anhydrous solvents like DMF or dry dioxane.[1]
Ineffective Degassing Oxygen can deactivate the palladium catalyst. Use robust degassing methods like the freeze-pump-thaw technique (at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).

Problem 2: Significant Side Product Formation

Side ProductIdentificationPossible Cause & Solution
Protodeboronation Boronic acid is replaced by a proton.Cause: Hydrolysis of the boronic acid. Solution: Use more stable boronic esters (e.g., pinacol or MIDA boronates).[1] Run the reaction under anhydrous conditions.[1]
Dehalogenation Starting halide is reduced.Cause: Presence of hydride sources. Solution: Ensure solvents are not a source of hydrides. Optimize reaction time to be as short as possible while allowing for product formation.[1]
Homocoupling Boronic acid couples with itself.Cause: Presence of oxygen or incomplete reduction of a Pd(II) precatalyst. Solution: Ensure thorough degassing. Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of a Pd(II) precatalyst.

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

G start Low or No Yield reagent_quality Check Reagent Quality (Amino-pyridine, Boronic Acid, Base, Solvent) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time, Degassing) reagent_quality->reaction_conditions Reagents OK catalyst_system Evaluate Catalyst System (Catalyst, Ligand, Base) reaction_conditions->catalyst_system Conditions OK side_products Analyze for Side Products (Protodeboronation, Dehalogenation, Homocoupling) catalyst_system->side_products System Appears Suitable optimize Systematically Optimize (Screen Ligands, Bases, Solvents) catalyst_system->optimize System Ineffective side_products->optimize Side Products Identified success Improved Yield optimize->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Data Presentation: Suzuki Coupling of a this compound Analog

The following data for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine provides expected yields under specific conditions and can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1580
Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[2]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[3] The steric hindrance in this compound can pose challenges.

Problem: Low Conversion or No Reaction

Possible CauseSuggested Solutions
Steric Hindrance The methyl group hinders the approach of the palladium complex. Use bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the reaction. These ligands can help stabilize the catalytic species and promote reductive elimination.
Inappropriate Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate. The solubility of the base is also a key factor.[4]
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium center. The use of sterically demanding ligands can disfavor this coordination. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.
Solvent Effects Toluene, 1,4-dioxane, and THF are commonly used solvents. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.

Decision Pathway for Buchwald-Hartwig Reaction Optimization

G start Low Yield in Buchwald-Hartwig Amination ligand_screening Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand_screening base_screening Screen Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) ligand_screening->base_screening No Improvement success Improved Yield ligand_screening->success Improvement solvent_screening Screen Solvents (e.g., Toluene, Dioxane, THF) base_screening->solvent_screening No Improvement base_screening->success Improvement temp_optimization Optimize Temperature (e.g., 80-110 °C) solvent_screening->temp_optimization No Improvement solvent_screening->success Improvement temp_optimization->success Improvement

Caption: A decision-making workflow for optimizing Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Amide Bond Formation

Forming an amide bond with the sterically hindered and electronically deactivated this compound can be challenging with standard coupling reagents.

Problem: Inefficient Amide Coupling

Possible CauseSuggested Solutions
Low Nucleophilicity of the Amine The steric hindrance from the adjacent methyl group reduces the nucleophilicity of the amino group. Standard coupling reagents like EDC/HOBt or HATU may be ineffective.
Steric Clash with Activated Acid The bulky environment around the amino group prevents the approach of the activated carboxylic acid.
Ineffective Carboxylic Acid Activation The chosen coupling reagent may not be potent enough to generate a sufficiently reactive activated species.
Solution Use of Acyl Fluorides: Convert the carboxylic acid to an acyl fluoride in situ using reagents like cyanuric fluoride or XtalFluor-E®. Acyl fluorides are highly reactive and can overcome the steric barrier.[5] High-Temperature/Microwave Conditions: Increasing the reaction temperature, potentially using microwave irradiation, can provide the necessary energy to overcome the activation barrier for the coupling reaction.[6][7] Alternative Coupling Reagents: Consider more potent coupling reagents such as T3P® (propylphosphonic anhydride) or COMU®.

Experimental Workflow for Amide Coupling via Acyl Fluoride

G start Carboxylic Acid + Amine activation In situ Acyl Fluoride Formation (e.g., Cyanuric Fluoride, Pyridine) start->activation coupling Addition of this compound activation->coupling heating Heat Reaction Mixture (Conventional or Microwave) coupling->heating workup Aqueous Workup and Purification heating->workup product Desired Amide workup->product G cluster_favored Favored Attack cluster_disfavored Disfavored Attack Pyridine Pyridine Ring C2 C2 (ortho) Pyridine->C2 Favored C4 C4 (para) Pyridine->C4 Favored C3 C3 (meta) Pyridine->C3 Disfavored

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-2-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-2-methylpyridine and its key isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. The electronic interplay between the activating amino and methyl groups at various positions on the pyridine ring governs their susceptibility to electrophilic and nucleophilic attack, as well as the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amino group.

Isomers Under Comparison

The isomers included in this guide are:

  • This compound

  • 2-Amino-3-methylpyridine

  • 4-Amino-2-methylpyridine

  • 2-Amino-4-methylpyridine

  • 5-Amino-2-methylpyridine

  • 2-Amino-5-methylpyridine

  • 6-Amino-2-methylpyridine

  • 3-Amino-4-methylpyridine

Data Presentation: A Comparative Overview of Basicity

The basicity of the pyridine ring nitrogen, as indicated by the pKa of its conjugate acid, is a fundamental measure of reactivity. It is influenced by the electronic effects of the amino and methyl substituents. The following table summarizes available experimental and predicted pKa values for the isomers.

IsomerCAS NumberpKa (experimental)pKa (predicted)
This compound3430-10-2Not available6.89[1]
2-Amino-3-methylpyridine1603-40-3Not available-
4-Amino-2-methylpyridine18437-58-6Not available-
2-Amino-4-methylpyridine695-34-15.94[2]-
5-Amino-2-methylpyridine3430-14-6Not available6.89[3]
2-Amino-5-methylpyridine1603-41-47.22[4]-
6-Amino-2-methylpyridine1824-81-37.41-
3-Amino-4-methylpyridine3430-27-1Not available6.83[5]

Comparative Reactivity Analysis

The reactivity of these isomers is dictated by the interplay of the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups. The amino group is a strong activating group through resonance, while the methyl group is a weaker activating group via an inductive effect.

Nucleophilicity of the Exocyclic Amino Group

The nucleophilicity of the exocyclic amino group is crucial for reactions such as acylation and alkylation. This property is influenced by the electronic environment of the pyridine ring. In general, electron-donating groups on the ring increase the electron density on the amino nitrogen, enhancing its nucleophilicity. Conversely, the proximity of the methyl group to the amino group can introduce steric hindrance, potentially reducing reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen. However, the presence of activating groups like amino and methyl can facilitate this reaction. The directing effects of these substituents determine the position of substitution. The amino group is a strong ortho- and para-director, while the methyl group is a weaker ortho- and para-director. The combination and positions of these groups will dictate the regioselectivity of electrophilic attack. For instance, in isomers where the amino and methyl groups reinforce each other's directing effects, a higher reactivity towards electrophiles at specific positions is expected.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is more facile than on benzene, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. The presence of electron-donating groups like amino and methyl generally deactivates the ring towards nucleophilic attack. Therefore, isomers with these groups at positions that do not electronically favor the stabilization of the Meisenheimer-like intermediate will be less reactive in SNAr reactions.

Experimental Protocols

To empirically determine the comparative reactivity of the exocyclic amino group, a competitive acylation experiment can be performed.

Protocol: Competitive N-Acetylation

This experiment compares the relative rates of N-acetylation of the different aminomethylpyridine isomers.

Materials:

  • A mixture of two different aminomethylpyridine isomers (equimolar amounts)

  • Acetic anhydride (limiting reagent, e.g., 0.5 equivalents relative to the total moles of amines)

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and syringes.

  • Analytical equipment for product quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve an equimolar mixture of two aminomethylpyridine isomers in the chosen aprotic solvent.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. While stirring, slowly add a solution of acetic anhydride (0.5 equivalents) in the same solvent to the amine mixture.

  • Reaction Progress: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour). The progress can be monitored by thin-layer chromatography (TLC) if suitable visualization methods are available.

  • Quenching: Quench the reaction by adding a small amount of water or a dilute solution of a non-nucleophilic base (e.g., sodium bicarbonate).

  • Work-up: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting mixture of acetylated and unreacted amines by GC-MS or HPLC to determine the relative ratio of the two N-acetylated products. A higher ratio of one product indicates a greater nucleophilicity of the corresponding parent amine.

Mandatory Visualization

G cluster_isomers This compound and Key Isomers cluster_reactivity Factors Influencing Reactivity This compound This compound Basicity (pKa) Basicity (pKa) This compound->Basicity (pKa) Determines proton affinity Nucleophilicity Nucleophilicity This compound->Nucleophilicity Reactivity of NH2 Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Ring reactivity Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Ring reactivity 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 4-Amino-2-methylpyridine 4-Amino-2-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 5-Amino-2-methylpyridine 5-Amino-2-methylpyridine

Caption: Isomers and key reactivity parameters.

G cluster_workflow Experimental Workflow: Competitive N-Acetylation A 1. Prepare equimolar mixture of two isomers in aprotic solvent B 2. Cool to 0°C and add limiting acetic anhydride (0.5 eq) A->B C 3. Stir for a defined time (e.g., 1 hour) B->C D 4. Quench reaction C->D E 5. Work-up and isolate product mixture D->E F 6. Analyze product ratio by GC-MS or HPLC E->F

References

Comparative Crystallographic Validation of Amino-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data for Amino-Methylpyridine Derivatives.

This guide provides a comparative analysis of 3-Amino-2-methylpyridine derivatives validated through single-crystal X-ray crystallography. The following sections detail the experimental protocols for the synthesis and crystallization of these compounds, present their key crystallographic data in a comparative table, and illustrate the general experimental workflow. While the primary focus is on this compound, for comparative purposes, this guide also includes data from structurally related isomers, such as 2-Amino-3-methylpyridine, which have been more extensively studied. This allows for a broader understanding of the structural landscape of this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of representative amino-methylpyridine derivatives are outlined below. These protocols are based on established literature procedures.

Synthesis and Crystallization of a Silver(I) Complex of 2-Amino-3-methylpyridine[1][2]

A solution of 2-amino-3-methylpyridine (1.0 mmol) in ethanol is added dropwise to a stirred aqueous solution of silver nitrate (AgNO₃, 1.0 mmol) in deionized water. The resulting clear solution is then stored at a low temperature (approximately 4°C) for several days. This process yields colorless, plate-like crystals suitable for X-ray diffraction analysis. The crystals are subsequently isolated by filtration, washed with a small amount of ethanol, and air-dried.

Synthesis of Salts of 2-Amino-3-methylpyridine with Carboxylic Acids[3]
  • bis(2-amino-3-methylpyridinium) fumarate dihydrate : This salt is prepared by mixing 2-amino-3-methylpyridine with fumaric acid in a 1:1 molar ratio in ethanol. The mixture is stirred at room temperature for three hours. The resulting solution is filtered and allowed to cool slowly. Clear, block-shaped crystals form after several days.

  • 2-amino-3-methylpyridinium 5-chlorosalicylate : This salt is synthesized by reacting 2-amino-3-methylpyridine with 5-chlorosalicylic acid in a 1:1 molar ratio in methanol. The mixture is stirred for three hours at 293 K.

Synthesis of an Imidazo[1,2-α]pyridine Derivative[4]

The synthesis of this derivative involves a multi-component reaction. It begins with the condensation of a 2-aminopyridine with an aldehyde, catalyzed by an acid such as p-toluenesulfonic acid or scandium triflate. This is followed by the cyclization of the resulting imine intermediate with an isocyanide. The final product is purified through repeated flash chromatography and recrystallization to obtain crystals suitable for X-ray analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for several amino-methylpyridine derivatives, providing a basis for structural comparison.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
[Ag(2-amino-3-methylpyridine)₂]NO₃MonoclinicP2₁/c[1]
bis(2-amino-3-methylpyridinium) fumarate dihydrateTriclinicP-1[2]
2-amino-3-methylpyridinium 5-chlorosalicylate[2]
An Imidazo[1,2-α]pyridine DerivativeOrthorhombicP2₁2₁2₁[3]

Note: Specific lattice parameters (a, b, c, α, β, γ) are detailed in the cited literature and can be accessed for in-depth analysis.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and crystallographic validation of this compound derivatives.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_validation X-ray Crystallographic Validation cluster_output Output Reactants This compound + Reagents Reaction Chemical Reaction (e.g., Salt formation, Coordination) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Solvent Dissolution in Suitable Solvent Purification->Solvent CrystalGrowth Crystal Growth (e.g., Slow Evaporation, Cooling) Solvent->CrystalGrowth Isolation Crystal Isolation CrystalGrowth->Isolation DataCollection X-ray Data Collection Isolation->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution DataAnalysis Structural Analysis (Bond lengths, Angles, etc.) StructureSolution->DataAnalysis FinalStructure Validated Crystal Structure DataAnalysis->FinalStructure

Caption: Workflow for the synthesis and X-ray validation of this compound derivatives.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparison of Analytical Methods

The choice of an analytical method for the quantification of 3-Amino-2-methylpyridine depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for structural confirmation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE based on data for analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of ions based on their electrophoretic mobility in an electric field.
Derivatization Generally not required.Often required to improve volatility and thermal stability.Generally not required.
Reported LOD ~0.015 µg/mL (for 5-amino-2-chloropyridine)[1]Method dependent, can reach low ng/mL to pg/mL levels.[2]Not explicitly found for aminopyridines, but typically in the low µg/mL range.[3]
Reported LOQ ~0.048 µg/mL (for 5-amino-2-chloropyridine)[1]Method dependent, typically in the low µg/mL range.[2]0.1% level for aminopyridine derivatives[3]
**Linearity (R²) **>0.999 (for 5-amino-2-chloropyridine)[1]>0.99>0.99[3]
Precision (%RSD) <2%<15%<5%[3]
Analysis Time Typically 5-15 minutes.Typically 10-30 minutes.Typically <10 minutes.[3]
Strengths Robust, versatile, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information.High separation efficiency, low sample and reagent consumption, fast analysis.
Limitations Lower sensitivity compared to GC-MS for some compounds.May require derivatization, not suitable for non-volatile compounds.Sensitive to matrix effects, lower concentration sensitivity than MS-based methods.

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method often follows a logical progression based on the analytical requirements. The following diagram illustrates a typical decision-making workflow.

Analytical Method Selection Workflow Figure 1. Decision-making workflow for selecting an analytical method. start Define Analytical Requirements (Sensitivity, Sample Matrix, Throughput) is_volatile Is the analyte volatile and thermally stable? start->is_volatile is_chromophoric Does the analyte have a UV chromophore? is_volatile->is_chromophoric No gc_ms GC-MS is_volatile->gc_ms Yes high_sensitivity Is high sensitivity and structural confirmation required? is_chromophoric->high_sensitivity No hplc_uv HPLC-UV is_chromophoric->hplc_uv Yes high_efficiency Is high separation efficiency and low sample volume critical? high_sensitivity->high_efficiency No hplc_ms HPLC-MS high_sensitivity->hplc_ms Yes ce Capillary Electrophoresis high_efficiency->ce Yes derivatization Consider Derivatization high_efficiency->derivatization No derivatization->gc_ms derivatization->hplc_uv

Caption: A logical workflow for selecting a suitable analytical method.

A general experimental workflow for the quantification of this compound using chromatographic or electrophoretic techniques is outlined below.

Experimental Workflow Figure 2. General experimental workflow for quantification. cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection extraction Extraction sample_collection->extraction derivatization Derivatization (if required) extraction->derivatization separation Chromatographic/Electrophoretic Separation derivatization->separation detection Detection (UV, MS, etc.) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

The following sections provide representative experimental protocols for each technique, based on methods developed for similar compounds. These should be considered as starting points for method development and will require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of aminopyridines.[4][5] A reversed-phase method with UV detection is a common approach.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. An isocratic elution can be initially tested, with a gradient elution to be developed if necessary for complex matrices.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound in the mobile phase (a scan from 200-400 nm is recommended to find the absorption maximum). For 3-aminopyridine, a wavelength of around 240 nm has been used.[6]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for trace analysis. Due to the polarity of the amino group, derivatization is often necessary to improve chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with anhydrides (e.g., trifluoroacetic anhydride) are common derivatization strategies for amino compounds. The reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: A starting temperature of around 60-80°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 250-280°C.

  • Injector Temperature: 250-280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Full scan for qualitative analysis and identification of unknown impurities, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: The sample is extracted with a suitable organic solvent. After extraction, the solvent is evaporated, and the residue is subjected to derivatization. The derivatized sample is then reconstituted in a suitable solvent for GC-MS analysis.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and is particularly useful for the analysis of charged species like protonated aminopyridines.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50-75 µm i.d., effective length of 40-60 cm).

  • Background Electrolyte (BGE): An acidic buffer is typically used for the analysis of basic compounds like aminopyridines. A buffer of 100 mM sodium acetate at pH 5.15 has been successfully used for the separation of aminopyridine isomers.[3]

  • Applied Voltage: 20-30 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength around 240 nm.[3]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution and filter if necessary.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound requires careful consideration of the specific analytical needs. HPLC offers a robust and straightforward approach, particularly for routine quality control. GC-MS provides the highest sensitivity and structural confirmation, which is invaluable for trace-level impurity analysis and metabolic studies, although it may necessitate a derivatization step. Capillary Electrophoresis presents a high-efficiency, rapid, and low-consumption alternative, especially for the analysis of charged analytes in aqueous matrices.

For all methods, it is imperative to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the obtained results. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The information presented in this guide serves as a valuable starting point for the development and validation of a suitable analytical method for the quantification of this compound.

References

A Comparative Guide to the Efficacy of 2-Amino-4-methylpyridine-based Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 2-amino-4-methylpyridine-based inhibitors targeting inducible nitric oxide synthase (iNOS). The overexpression of iNOS is associated with various inflammatory diseases and pathological conditions, making it a significant target for therapeutic intervention. The following sections present quantitative data on inhibitor potency, detailed experimental methodologies for assessing their activity, and visual representations of the relevant biological pathway and experimental workflow.

Data Presentation: Comparative Efficacy and Selectivity

The inhibitory potency of 2-amino-4-methylpyridine analogues was evaluated against three isoforms of nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values indicate greater potency. Selectivity is a critical parameter in drug development to minimize off-target effects.[1]

Compound IDiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)iNOS/eNOS Selectivity RatioiNOS/nNOS Selectivity Ratio
2 193 ± 381500 ± 300490 ± 80~7.8~2.5
9 220 ± 25----
11 282 ± 49----
13 >5000----
15 >5000----
16 1776 ± 395----
18 57.6 ± 5.31428 ± 158514 ± 83~24.8~8.9
20 170 ± 26----
24 685 ± 127----
27 >5000----
30 731 ± 87----
33 >5000----

Data presented as mean ± standard deviation (n ≥ 3). A hyphen (-) indicates that the data was not determined. The data for compound 2 in parentheses (28 nM for iNOS, 150 nM for eNOS, and 100 nM for nNOS) are from a previously reported study and are included for comparison. Standard iNOS inhibitors used for assay validation had the following IC50 values: SEITU = 30.5 ± 4.6 nM, L-NIL = 1465 ± 148 nM, and 2-AP = 108 ± 35 nM.[1]

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

The efficacy of the 2-amino-4-methylpyridine-based inhibitors was determined using an in vitro NOS activity assay. This colorimetric assay measures the amount of nitric oxide (NO) produced by the enzyme.

Principle: Nitric oxide synthases catalyze the conversion of L-arginine to L-citrulline and NO. The generated NO undergoes a series of reactions with Griess reagents to produce a colored product, which can be quantified by measuring its absorbance at 540 nm. The intensity of the color is directly proportional to the NOS activity.

Materials and Reagents:

  • Recombinant human iNOS, eNOS, and nNOS enzymes

  • NOS Assay Buffer

  • NOS Substrate (L-arginine)

  • NADPH

  • FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin, and heme (as cofactors)

  • Griess Reagent 1 and 2

  • Enhancer solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including the reaction mix containing the assay buffer, substrate, and cofactors, according to the manufacturer's instructions. Prepare serial dilutions of the inhibitor compounds.

  • Reaction Setup: In a 96-well plate, add the appropriate volume of each inhibitor dilution to the respective wells. Add the NOS enzyme to all wells except the blank.

  • Initiation of Reaction: Start the enzymatic reaction by adding the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for NO production.

  • Color Development: Stop the reaction and add the enhancer solution, followed by Griess Reagents 1 and 2 to each well. Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizations

Signaling Pathway of iNOS in Inflammation

iNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage / Inflammatory Cell cluster_effects Pathophysiological Effects LPS LPS Receptor Toll-like Receptor 4 (TLR4) / Cytokine Receptors LPS->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor NFkB_pathway NF-κB Signaling Pathway Receptor->NFkB_pathway STAT_pathway JAK-STAT Signaling Pathway Receptor->STAT_pathway iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene STAT_pathway->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein iNOS_enzyme Active iNOS Enzyme iNOS_protein->iNOS_enzyme NO Nitric Oxide (NO) iNOS_enzyme->NO Citrulline L-Citrulline iNOS_enzyme->Citrulline Arginine L-Arginine Arginine->iNOS_enzyme Inflammation Inflammation NO->Inflammation Vasodilation Vasodilation NO->Vasodilation Cytotoxicity Cytotoxicity NO->Cytotoxicity Inhibitor 2-Amino-4-methylpyridine Inhibitors Inhibitor->iNOS_enzyme

Caption: Inflammatory signaling pathway leading to the activation of iNOS and the inhibitory action of 2-amino-4-methylpyridine-based compounds.

Experimental Workflow for iNOS Inhibitor Screening

iNOS_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_prep Prepare serial dilutions of 2-amino-4-methylpyridine inhibitors Plate_setup Set up 96-well plate with inhibitors and controls Inhibitor_prep->Plate_setup Reagent_prep Prepare assay reagents (Buffer, Substrate, Cofactors, Enzyme) Reagent_prep->Plate_setup Add_enzyme Add iNOS enzyme to initiate reaction Plate_setup->Add_enzyme Incubation Incubate at 37°C for 60 minutes Add_enzyme->Incubation Add_griess Add Griess reagents for color development Incubation->Add_griess Incubate_color Incubate at room temperature for 10-20 minutes Add_griess->Incubate_color Read_absorbance Measure absorbance at 540 nm Incubate_color->Read_absorbance Calculate_inhibition Calculate percentage of inhibition Read_absorbance->Calculate_inhibition IC50_determination Determine IC50 values Calculate_inhibition->IC50_determination

Caption: A streamlined workflow for the in vitro screening of 2-amino-4-methylpyridine-based iNOS inhibitors.

References

A Comparative Structural Analysis of Metal Complexes with Aminomethylpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural nuances of metal complexes featuring 3-Amino-2-methylpyridine and its isomer, 2-Amino-3-methylpyridine.

Introduction

The coordination chemistry of substituted pyridines is of paramount importance in the development of therapeutic agents, catalysts, and functional materials. The positioning of functional groups on the pyridine ring significantly influences the steric and electronic properties of the resulting metal complexes, thereby dictating their reactivity and potential applications. This guide provides a comparative structural analysis of metal complexes formed with this compound and its more extensively studied isomer, 2-Amino-3-methylpyridine.

While the primary focus of this guide is on the structural characteristics of metal complexes with this compound, a comprehensive review of the scientific literature reveals a greater abundance of detailed structural data for its isomer, 2-Amino-3-methylpyridine. Therefore, this guide will first present a thorough examination of the structural and spectroscopic properties of Ni(II), Cu(II), Ag(I), and Co(II) complexes with 2-Amino-3-methylpyridine, for which substantial experimental data, including single-crystal X-ray crystallography, is available. Subsequently, a discussion on the anticipated structural features of this compound complexes will be provided, drawing comparisons based on theoretical considerations of ligand architecture.

Part 1: Structural Analysis of Metal Complexes with 2-Amino-3-methylpyridine

The 2-Amino-3-methylpyridine ligand typically coordinates to metal ions through the nitrogen atom of the pyridine ring. The amino group can participate in hydrogen bonding, influencing the supramolecular assembly, and in some cases, can act as a bridging ligand.

Nickel(II) Complexes

Nickel(II) complexes with 2-Amino-3-methylpyridine often exhibit octahedral geometries. A notable example is the --INVALID-LINK--₂ complex.[1]

Experimental Protocol: Synthesis of --INVALID-LINK--₂ [1]

A solution of Ni(NO₃)₂·6H₂O (0.580 g, 2 mmol) in 10 mL of methanol is added dropwise to a solution of 2-amino-3-methylpyridine (0.864 g, 8 mmol) in 30 mL of methanol. The resulting mixture is stirred continuously for one hour at room temperature. The volume of the solution is then reduced to one-third of the original volume and left undisturbed for approximately 72 hours to facilitate crystallization. The resulting green crystals are collected for characterization.

Table 1: Spectroscopic Data for the Ni(II) Complex with 2-Amino-3-methylpyridine

Spectroscopic TechniqueKey ObservationsInterpretation
Infrared (IR) Spectroscopy Shift in C=N stretching vibration of the pyridine ring upon coordination. Presence of bands corresponding to coordinated water.Coordination of the pyridine nitrogen to Ni(II). Water molecules are part of the coordination sphere.[1]
UV-Visible Spectroscopy Two maximum absorption peaks observed at 620 nm and 375 nm.These peaks are attributed to the ³A₂g(F) → ³T₁g(F) and ³A₂g(F) → ³T₁g(P) transitions, respectively, which are characteristic of an octahedral Ni(II) complex.[1]

Diagram 1: Synthesis Workflow for --INVALID-LINK--₂

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ni_salt Ni(NO₃)₂·6H₂O in Methanol Mixing Dropwise addition & Stirring (1 hr) Ni_salt->Mixing Ligand 2-Amino-3-methylpyridine in Methanol Ligand->Mixing Concentration Volume Reduction Mixing->Concentration Crystallization Standing (72 hrs) Concentration->Crystallization Product Ni(2-amino-3-methylpyridine)₄(H₂O)₂₂ (Green Crystals) Crystallization->Product G Distorted Square Planar Geometry Cu Cu(II) Cl1 Cl⁻ Cu->Cl1 Cl2 Cl⁻ Cu->Cl2 Cl3 Cl⁻ Cu->Cl3 Cl4 Cl⁻ Cu->Cl4 G Polymeric Chain Formation Ag1 Ag(I) Ligand1 2-Amino-3-methylpyridine Ag1->Ligand1 N(pyridine) Ag2 Ag(I) Ligand2 2-Amino-3-methylpyridine Ag2->Ligand2 N(pyridine) Ligand1->Ag2 N(amino) G Isomeric Comparison cluster_2A3MP 2-Amino-3-methylpyridine cluster_3A2MP This compound L1 Pyridine ring with -NH₂ at C2 -CH₃ at C3 Coordination_Site1 Coordination Site (Less Hindered) L1->Coordination_Site1 N(pyridine) L2 Pyridine ring with -NH₂ at C3 -CH₃ at C2 Coordination_Site2 Coordination Site (More Hindered) L2->Coordination_Site2 N(pyridine)

References

A Comparative Analysis of the Bioactivity of 3-Amino-2-methylpyridine and 3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in bioactivity between structurally similar molecules is paramount for targeted therapeutic design. This guide provides a detailed comparison of 3-Amino-2-methylpyridine and 3-aminopyridine, focusing on their reported effects on potassium channels, and their potential as antimicrobial and anti-inflammatory agents. While both molecules share a common aminopyridine core, the addition of a methyl group in the C2 position of this compound can significantly influence its biological profile.

Overview of Bioactivities

Bioactivity DomainThis compound3-aminopyridine
Potassium Channel Blockade No direct quantitative data available. Generally used as a building block for neurologically active compounds.[1]Weak potassium channel blocker.
Antimicrobial Activity Primarily used as a scaffold for the synthesis of antimicrobial agents.[1]Possesses inherent antimicrobial properties, though often as a basis for more potent derivatives.[2]
Anti-inflammatory Activity Utilized as a precursor for anti-inflammatory compounds.[1]Shows some anti-inflammatory potential, primarily explored through its derivatives.

In-Depth Bioactivity Comparison

Potassium Channel Blockade

3-aminopyridine is a known blocker of voltage-gated potassium channels, albeit with relatively low potency. Experimental data from whole-cell patch-clamp studies on cloned Kv1.1 channels expressed in mammalian cells have determined the half-maximal inhibitory concentration (IC50) of 3-aminopyridine.

CompoundTargetIC50 (mM) at pH 7.2
3-aminopyridine Kv1.12.2

This data indicates that millimolar concentrations of 3-aminopyridine are required to achieve 50% inhibition of the Kv1.1 potassium channel.

Currently, there is a lack of publicly available experimental data quantifying the direct inhibitory effect of this compound on specific potassium channel subtypes. Its utility in this area is primarily documented as a foundational structure for the synthesis of more complex molecules with desired neurological activities. The presence of the methyl group adjacent to the pyridine nitrogen in this compound may introduce steric hindrance, potentially altering its interaction with the pore of potassium channels compared to the unsubstituted 3-aminopyridine.

Antimicrobial Activity

Both aminopyridines have been investigated for their antimicrobial potential. 3-aminopyridine itself has been noted to have some anti-staphylococcal activity, particularly after polymerization. However, it is more commonly employed as a starting material for the synthesis of derivatives with enhanced antimicrobial efficacy.

Anti-inflammatory Activity

The aminopyridine scaffold is a feature in some anti-inflammatory drugs. While direct evidence of the anti-inflammatory activity of the parent 3-aminopyridine is limited, its derivatives have been explored for this purpose.

Similarly, this compound serves as a key building block in the synthesis of compounds with potential anti-inflammatory effects. The strategic addition of other functional groups to the this compound core allows for the exploration of structure-activity relationships and the optimization of anti-inflammatory potency. As with other bioactivities, a direct quantitative comparison of the intrinsic anti-inflammatory effects of the two parent compounds is not well-documented.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key bioactivity assays are provided below.

Whole-Cell Patch-Clamp for Potassium Channel Inhibition

This protocol is essential for determining the IC50 value of a compound against a specific voltage-gated potassium channel subtype.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture cells expressing the target Kv channel harvest Harvest and prepare a single-cell suspension cell_culture->harvest patch Form a giga-ohm seal and establish whole-cell configuration harvest->patch record_base Record baseline channel currents using a specific voltage protocol patch->record_base apply_compound Perfuse cells with varying concentrations of the test compound record_base->apply_compound record_inhibition Record channel currents in the presence of the compound apply_compound->record_inhibition measure Measure the peak current amplitude at each concentration record_inhibition->measure plot Plot percentage of inhibition against compound concentration measure->plot calculate_ic50 Fit the data to a dose-response curve to determine the IC50 plot->calculate_ic50

Workflow for determining IC50 using whole-cell patch-clamp.

Methodology:

  • Cell Culture: Maintain a cell line stably expressing the voltage-gated potassium channel of interest (e.g., Kv1.1) in appropriate culture conditions.

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension from the cultured cells.

  • Electrophysiology:

    • Use a glass micropipette filled with an appropriate internal solution to form a high-resistance (giga-ohm) seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell recording configuration.

    • Apply a specific voltage-clamp protocol to elicit and record the potassium currents.

    • Perfuse the cell with a control external solution to record baseline currents.

    • Subsequently, perfuse the cell with external solutions containing increasing concentrations of the test compound (3-aminopyridine or this compound).

    • Record the potassium currents at each compound concentration.

  • Data Analysis:

    • Measure the peak amplitude of the potassium current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition as a function of the compound concentration and fit the data to a dose-response curve (e.g., the Hill equation) to determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the antimicrobial susceptibility of a compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Result Interpretation prepare_compound Prepare serial dilutions of the test compound dispense_compound Dispense compound dilutions into a 96-well plate prepare_compound->dispense_compound prepare_inoculum Prepare a standardized bacterial inoculum add_inoculum Add the bacterial inoculum to each well prepare_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate the plate under appropriate conditions add_inoculum->incubate observe_growth Visually or spectrophotometrically assess bacterial growth incubate->observe_growth determine_mic Identify the lowest concentration with no visible growth (MIC) observe_growth->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (3-aminopyridine or this compound) and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The primary signaling pathway affected by aminopyridines in the context of neurological activity is the regulation of neuronal excitability through the blockade of voltage-gated potassium channels.

G cluster_pathway Action Potential Modulation by Aminopyridines AP Action Potential Propagation Kv_channel Voltage-Gated K+ Channel (e.g., Kv1.1) AP->Kv_channel opens Prolonged_AP Prolonged Action Potential AP->Prolonged_AP K_efflux K+ Efflux Kv_channel->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization Aminopyridine 3-aminopyridine Block Blockade Aminopyridine->Block Block->Kv_channel Block->Prolonged_AP Ca_channel Voltage-Gated Ca2+ Channel Prolonged_AP->Ca_channel prolonged opening Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release

Aminopyridine action on neuronal signaling.

This pathway illustrates that by blocking potassium channels, aminopyridines delay the repolarization phase of the action potential. This prolongation leads to an increased influx of calcium through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at the synapse.

Conclusion

While both this compound and 3-aminopyridine are valuable molecules in medicinal chemistry, their roles appear to be distinct based on the currently available data. 3-aminopyridine exhibits measurable, albeit weak, intrinsic bioactivity as a potassium channel blocker. In contrast, this compound is more prominently utilized as a versatile scaffold for the synthesis of a wide array of bioactive compounds. The methyl group at the 2-position likely influences its steric and electronic properties, guiding its application toward derivative synthesis rather than direct therapeutic use.

Further direct comparative studies employing standardized assays are necessary to fully elucidate the quantitative differences in the bioactivity of these two compounds and to better understand the structure-activity relationship imparted by the C2-methylation. Such studies would be invaluable for the rational design of novel therapeutics targeting neurological disorders, infectious diseases, and inflammatory conditions.

References

A Spectroscopic Comparison of 3-Amino-2-methylpyridine and its N-Acetylated Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, 3-Amino-2-methylpyridine, and its N-acetylated product, N-(2-methylpyridin-3-yl)acetamide. The transformation from a primary amine to an acetamide results in significant and predictable changes in the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Understanding these differences is crucial for reaction monitoring, structural confirmation, and quality control in synthetic chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its N-acetylated product.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational ModeThis compound (cm⁻¹)N-(2-methylpyridin-3-yl)acetamide (cm⁻¹) (Analog Data)[1]Key Differences
N-H Stretch~3400-3200 (two bands, symmetric & asymmetric)~3250-3300 (single sharp band)Disappearance of the primary amine's two N-H stretching bands and appearance of a single N-H stretch for the secondary amide.
C-H Stretch (Aromatic & Aliphatic)~3100-2900~3100-2900Minimal change.
C=O Stretch (Amide I)N/A~1670-1690 (strong)Appearance of a strong carbonyl absorption, characteristic of the amide group.
N-H Bend (Amide II)~1620~1530-1550Shift and change in the N-H bending vibration upon amide formation.
C=C and C=N Stretch~1600-1400~1600-1400Minimal change in the pyridine ring vibrations.

Table 2: ¹H NMR Spectroscopy Data

ProtonThis compound (δ ppm)[2]N-(2-methylpyridin-3-yl)acetamide (δ ppm) (Analog Data)[3]Key Differences
NH₂/NH~5.22 (broad singlet)~8.0-9.0 (broad singlet)Significant downfield shift of the amino/amide proton due to the electron-withdrawing effect of the acetyl group.
Pyridine-H6~7.98 (d)~8.13 (d)Downfield shift of the proton ortho to the nitrogen due to the electronic changes from acylation.
Pyridine-H4~6.53 (d)~7.0-7.5 (m)Downfield shift of the pyridine ring protons.
Pyridine-H5~7.18 (t)~7.0-7.5 (m)Downfield shift of the pyridine ring protons.
Pyridine-CH₃~1.98 (s)~2.27 (s)Slight downfield shift of the methyl group on the pyridine ring.
Acetyl-CH₃N/A~2.10 (s)Appearance of a new singlet corresponding to the three protons of the acetyl methyl group.

Table 3: ¹³C NMR Spectroscopy Data

CarbonThis compound (δ ppm) (Predicted)N-(2-methylpyridin-3-yl)acetamide (δ ppm) (Analog Data)[3]Key Differences
C=ON/A~169.0Appearance of a new signal in the downfield region characteristic of an amide carbonyl carbon.
Pyridine-C2~157.0~151.7Shift in the chemical environment of the pyridine ring carbons upon N-acetylation.
Pyridine-C3~120.0~135.0Significant downfield shift of the carbon attached to the nitrogen due to the change from an amino to an acetamido group.
Pyridine-C4~115.0~113.8Shift in the chemical environment of the pyridine ring carbons.
Pyridine-C5~135.0~147.3Shift in the chemical environment of the pyridine ring carbons.
Pyridine-C6~145.0~148.9Shift in the chemical environment of the pyridine ring carbons.
Pyridine-CH₃~17.0~23.8Downfield shift of the methyl carbon.
Acetyl-CH₃N/A~24.0Appearance of a new signal for the acetyl methyl carbon.

Table 4: Mass Spectrometry (EI) Data

IonThis compound (m/z)N-(2-methylpyridin-3-yl)acetamide (m/z) (Analog Data)[1]Key Differences
Molecular Ion [M]⁺108150Increase in molecular weight by 42 units, corresponding to the addition of an acetyl group (CH₃CO).
[M - CH₃]⁺93135Loss of a methyl radical.
[M - NH₂]⁺ / [M - CH₂=C=O]⁺92108For the product, a characteristic loss of a neutral ketene molecule (42 Da) via McLafferty rearrangement is expected, leading to a fragment ion corresponding to the starting material's molecular weight.[1]
[CH₃CO]⁺N/A43A prominent peak at m/z 43 is a strong indicator of an acetyl group.[1]

Experimental Protocols

Synthesis of N-(2-methylpyridin-3-yl)acetamide

This protocol is adapted from a general procedure for the N-acetylation of aminopyridines.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude N-(2-methylpyridin-3-yl)acetamide can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Procedure: A background spectrum of the clean ATR crystal is recorded. A small amount of the solid sample is placed on the crystal, ensuring good contact. The sample spectrum is then acquired.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Procedure: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired at room temperature.

Mass Spectrometry (MS):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Procedure: A dilute solution of the sample is prepared in a volatile organic solvent. The sample is injected into the GC-MS system, where it is vaporized, separated, and ionized. The resulting fragments are analyzed by the mass spectrometer to generate a mass spectrum.[1]

Visualizations

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add anhydrous pyridine and acetic anhydride B->C D Reaction at 0°C to RT C->D E Work-up and Extraction D->E F Purification E->F G N-(2-methylpyridin-3-yl)acetamide F->G H FTIR Spectroscopy G->H Analyze Product I NMR Spectroscopy (¹H and ¹³C) G->I J Mass Spectrometry (EI) G->J structural_comparison Key Structural Differences and Spectroscopic Correlation cluster_changes Observable Spectroscopic Changes start This compound Primary Amine (-NH₂) ir IR: Disappearance of two N-H stretches, appearance of C=O and one N-H stretch start:f1->ir N-Acetylation nmr NMR: Downfield shift of NH proton, appearance of acetyl CH₃ singlet start:f1->nmr ms MS: Molecular ion increases by 42 amu, fragment ion at m/z 43 start:f1->ms product N-(2-methylpyridin-3-yl)acetamide Secondary Amide (-NHCOCH₃) ir->product:f1 nmr->product:f1 ms->product:f1

References

A Comparative Guide to Assays for Determining the Enantiomeric Purity of 3-Amino-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceutical compounds. For derivatives of 3-Amino-2-methylpyridine, a structural motif present in various biologically active molecules, the stereochemistry can profoundly influence pharmacological activity, efficacy, and toxicity. This guide provides an objective comparison of the most prevalent and effective analytical techniques for quantifying enantiomeric excess (ee), supported by experimental data and detailed methodologies to assist researchers in selecting the optimal assay for their specific requirements.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on several factors, including the required accuracy and sensitivity, sample throughput, matrix complexity, and the availability of instrumentation. The primary techniques for determining the enantiomeric purity of this compound derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or as diastereomeric derivatives on an achiral phase.[1][2]High resolution and accuracy, well-established, versatile, and widely available.[1][3]Longer analysis times compared to SFC, higher consumption of organic solvents.[1][4]
Chiral SFC Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO₂) as the primary mobile phase.[1]Fast analysis times, significantly reduced organic solvent consumption ("green" technique), ideal for high-throughput screening.[1][5]Requires specialized instrumentation; may have lower resolving power for certain compounds compared to HPLC.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector added to the buffer.[6][7]High separation efficiency, extremely low sample and reagent consumption, versatile in choice of chiral selectors.[8]Lower sensitivity for UV detection unless concentration techniques are used; reproducibility can be challenging.
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral derivatizing or solvating agent, leading to distinct, quantifiable signals in the NMR spectrum.[9][10]Rapid analysis, provides structural information, no separation required, can sometimes determine absolute configuration.[5]Lower sensitivity and accuracy compared to chromatographic methods, requires relatively pure samples, may require expensive chiral reagents.[9]

Experimental Workflows & Decision Logic

The general process for determining enantiomeric purity involves sample preparation, analysis via a chosen chiral method, and subsequent data processing to calculate the enantiomeric excess. The initial decision often involves choosing between a direct method, where enantiomers are resolved without modification, and an indirect method that requires derivatization.

G cluster_prep Sample Preparation cluster_methods Analytical Approach cluster_analysis Instrumentation cluster_data Data Processing start Chiral this compound Derivative Sample direct Direct Methods start->direct indirect Indirect Methods start->indirect hplc Chiral HPLC direct->hplc sfc Chiral SFC direct->sfc ce Chiral CE direct->ce derivatization Derivatization with Chiral Reagent (e.g., Mosher's Acid) indirect->derivatization acquisition Data Acquisition (Chromatogram / Spectrum) hplc->acquisition sfc->acquisition ce->acquisition diastereomers Diastereomer Mixture derivatization->diastereomers nmr NMR Spectroscopy diastereomers->nmr achiral_hplc Achiral HPLC/GC diastereomers->achiral_hplc nmr->acquisition achiral_hplc->acquisition quant Peak / Signal Integration & Quantification acquisition->quant report Enantiomeric Purity Report (%ee) quant->report

Caption: General workflow for determining the enantiomeric purity of chiral amines.

Detailed Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of chiral compounds, including amines.[1]

Experimental Protocol:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape and reduce tailing for basic compounds like pyridine derivatives.[5]

  • Gradient/Isocratic: Typically an isocratic elution is sufficient. A common starting point is Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volumes.[8] Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[6][11][12] The differential formation of transient inclusion complexes between the enantiomers and the cyclodextrin leads to different electrophoretic mobilities and, thus, separation.[12]

Experimental Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5, containing 30 mg/mL of a chiral selector like sulfobutylether-β-cyclodextrin (SBE-β-CD).[11]

  • Applied Voltage: 20 kV.

  • Temperature: 20 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-0.5 mg/mL.

  • Data Analysis: The % ee is calculated from the corrected peak areas of the two enantiomers.

NMR Spectroscopy using Chiral Derivatizing Agents

This method provides a rapid determination of enantiomeric excess without chromatographic separation.[9] It involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum, and the ratio of their integration values corresponds directly to the enantiomeric ratio of the original sample.[10]

Experimental Protocol:

  • Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a common choice for chiral amines.

  • Sample Preparation:

    • Dissolve the this compound derivative (1.0 equivalent) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Add a slight excess of the CDA (e.g., 1.1 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

    • Seal the tube and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes).

  • NMR Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter often show the largest chemical shift difference.

    • Carefully integrate these two signals.

    • Calculate the % ee from the integration values (Int1 and Int2) using the formula: % ee = |(Int1 - Int2) / (Int1 + Int2)| * 100.

References

A Comparative Guide to Catalysts for C-N Coupling with 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The arylation of 3-Amino-2-methylpyridine is a key transformation for accessing a variety of important scaffolds. This guide provides a comparative overview of common catalytic systems for this purpose, focusing on palladium, copper, and nickel-based catalysts. The information presented is based on experimental data from studies on structurally similar aminopyridines, providing a strong predictive framework for reactions involving this compound.

Performance Comparison of Catalytic Systems

The choice of catalyst for the C-N coupling of this compound with aryl halides is critical and depends on factors such as the nature of the aryl halide, desired reaction conditions, and cost. Palladium-catalyzed systems, particularly those based on the Buchwald-Hartwig amination, are often the most versatile and high-yielding. Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative, though they may require harsher conditions. Nickel catalysis is a rapidly developing field that presents a cost-effective option with unique reactivity.

The following table summarizes the performance of different catalytic systems for the C-N coupling of a close analog, 3-bromo-2-aminopyridine, which is expected to exhibit similar reactivity to this compound.

Catalyst SystemAryl HalideAmineLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineRuPhosLiHMDSTHF651671[1]
RuPhos Precatalyst3-Bromo-2-aminopyridineMorpholineRuPhosLiHMDSTHF65583[1]
Pd₂(dba)₃ / SPhos3-Bromo-2-aminopyridineMorpholineSPhosLiHMDSTHF651676[1]
Pd₂(dba)₃ / BINAP3-Bromo-2-aminopyridineMorpholineBINAPLiHMDSTHF651671[1]
BrettPhos Precatalyst3-Bromo-2-aminopyridineCyclopentylamineBrettPhosLiHMDSTHF651678[1]

Note: The data presented is for the C-N coupling of 3-bromo-2-aminopyridine and is used as a proxy for the reactivity of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these C-N coupling reactions. Below are general protocols for palladium, copper, and nickel-catalyzed aminations which can be adapted for the specific case of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)

This protocol is adapted from established procedures for the amination of aryl halides.[2][3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 3-5 mL)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with the palladium precatalyst (or palladium source and ligand), the base, the aryl halide, and a magnetic stir bar.

  • The tube is sealed with a septum, removed from the glovebox, and connected to a Schlenk line.

  • The solvent is added via syringe, followed by the this compound.

  • The reaction mixture is heated to the desired temperature (typically 65-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Copper-Catalyzed Ullmann Condensation (General Protocol)

This protocol is based on general procedures for Ullmann-type C-N coupling reactions.[4][5]

Materials:

  • Aryl iodide or bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-2.0 mmol, 1.2-2.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF, 3-5 mL)

Procedure:

  • A dried Schlenk tube is charged with CuI, the ligand, the base, the aryl halide, and a magnetic stir bar.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The solvent and this compound are added via syringe.

  • The reaction mixture is heated to a high temperature (typically 90-150 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Nickel-Catalyzed Amination (General Protocol)

This protocol is based on general procedures for nickel-catalyzed C-N coupling reactions.

Materials:

  • Aryl chloride or bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Nickel precatalyst (e.g., NiCl₂(dppp), 5-10 mol%) or a combination of a nickel source (e.g., Ni(COD)₂, 5-10 mol%) and a ligand (e.g., DPPF, 10-20 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with the nickel precatalyst (or nickel source and ligand), the base, the aryl halide, and a magnetic stir bar.

  • The tube is sealed and connected to a Schlenk line.

  • The solvent and this compound are added.

  • The mixture is heated to the desired temperature (typically 100-130 °C).

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent.

  • The combined organic phases are dried and concentrated, and the residue is purified by column chromatography.

Visualizing the Experimental Workflow

A systematic approach is essential when comparing the efficacy of different catalysts for a specific transformation. The following diagram illustrates a typical experimental workflow for such a comparative study.

G cluster_prep Reaction Setup cluster_reaction Parallel Synthesis cluster_analysis Analysis cluster_comparison Data Comparison P1 Prepare Stock Solutions: Aryl Halide This compound Base P2 Array Catalysts: - Pd(OAc)2 / RuPhos - CuI / L-Proline - NiCl2(dppp) R1 Dispense Reagents to Reaction Vials P2->R1 R2 Add Catalysts to Designated Vials R1->R2 R3 Seal, Degas, and Heat (e.g., 100 °C for 16h) R2->R3 A1 Quench Reactions and Prepare Samples for Analysis R3->A1 A2 Analyze by LC-MS or GC-MS to Determine Conversion/Yield A1->A2 A3 Isolate and Characterize Key Products A2->A3 C1 Tabulate Yields, Reaction Times, and Conditions A3->C1 C2 Identify Optimal Catalyst System C1->C2

Caption: Workflow for the comparative study of catalysts.

Signaling Pathway of Catalytic C-N Coupling

The catalytic cycles for palladium, copper, and nickel-catalyzed C-N coupling reactions share common fundamental steps, although the specific intermediates and oxidation states of the metal can vary. The generalized pathway is depicted below.

G M0 M(0) Catalyst MII_halide Ar-M(II)-X M0->MII_halide Oxidative Addition (Ar-X) MII_amine [Ar-M(II)-NHR']+ MII_halide->MII_amine Amine Coordination (R'-NH₂) MII_amido Ar-M(II)-NR' MII_amine->MII_amido Deprotonation (-HX) MII_amido->M0 product Ar-NHR' (Product) MII_amido->product Reductive Elimination

References

Navigating the Synthesis of 3-Amino-2-methylpyridine: A Comparative Guide for Scaled-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of validated synthetic routes for the scaled-up production of 3-Amino-2-methylpyridine, a crucial building block in the pharmaceutical and agrochemical industries. We present a detailed analysis of various synthetic strategies, supported by experimental data, to inform the selection of the most appropriate route for industrial applications.

Executive Summary

The synthesis of this compound on a large scale presents several challenges, including regioselectivity, reaction efficiency, and process safety. This guide evaluates four primary synthetic routes, starting from readily available precursors:

  • Route 1: Reduction of 2-methyl-3-nitropyridine

  • Route 2: Hoffmann Rearrangement of 2-methylnicotinamide

  • Route 3: Buchwald-Hartwig Amination of 3-bromo-2-methylpyridine

  • Route 4: Direct Amination of 2-picoline

Each route is assessed based on yield, purity, reaction conditions, and considerations for industrial-scale implementation.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their respective efficiencies and requirements.

Parameter Route 1: Reduction of Nitro-Compound Route 2: Hoffmann Rearrangement Route 3: Buchwald-Hartwig Amination Route 4: Direct Amination
Starting Material 2-methyl-3-nitropyridine2-methylnicotinamide3-bromo-2-methylpyridine2-picoline (2-methylpyridine)
Key Reagents Fe/CH₃COOH or H₂/Pd-CNaOBr or equivalentPd catalyst, ligand, base, NH₃ sourceCo-based catalyst, NH₃
Reported Yield ~90% (with Fe/CH₃COOH)[1]Moderate to high (expected)High (expected)Moderate (for related isomers)[2]
Purity High after purificationGenerally highHighMixture of isomers often produced
Reaction Temperature Reflux (Fe/CH₃COOH) or RT (H₂/Pd-C)0-80 °C (typical)80-120 °C (typical)High temperatures (e.g., 350-400 °C)[2]
Reaction Pressure Atmospheric or elevated (for hydrogenation)AtmosphericAtmosphericHigh pressure (e.g., 30-190 bar)[2]
Key Advantages High yield, readily available starting materialPotentially short route if amide is accessibleHigh functional group tolerance, good yieldsDirect, atom-economical approach
Key Challenges Handling of nitro-compounds, catalyst cost (Pd)Synthesis of the starting amideCatalyst cost and removal, ligand sensitivityPoor regioselectivity, harsh conditions

Detailed Experimental Protocols

Route 1: Reduction of 2-methyl-3-nitropyridine

This is a widely cited and effective method for the synthesis of this compound. The starting material, 2-methyl-3-nitropyridine, can be synthesized from 2-picoline via nitration or from 2-chloro-3-nitropyridine.[3][4] The subsequent reduction of the nitro group is a key step.

Protocol using Iron in Acetic Acid:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, a suspension of iron powder (3 molar equivalents) in glacial acetic acid is prepared.

  • Addition of Nitro-Compound: 2-methyl-3-nitropyridine (1 molar equivalent) is added portion-wise to the stirred suspension. An exothermic reaction is expected, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2 hours to ensure complete conversion.[1]

  • Work-up: The reaction mixture is cooled to room temperature and filtered to remove excess iron and iron salts. The filtrate is then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization or distillation to achieve high purity.

Catalytic Hydrogenation Protocol:

Catalytic hydrogenation offers a cleaner alternative to metal/acid reductions.

  • Reaction Setup: A solution of 2-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate) is charged into a high-pressure autoclave. A palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-10 bar). The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization or distillation.

Route 3: Buchwald-Hartwig Amination of 3-bromo-2-methylpyridine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This route requires the synthesis of 3-bromo-2-methylpyridine, which can be prepared from 2-picoline by bromination.[6][7]

Illustrative Protocol:

  • Reaction Setup: A reaction vessel is charged with 3-bromo-2-methylpyridine (1 molar equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2 molar equivalents).

  • Ammonia Source: An ammonia surrogate, such as benzophenone imine, or an ammonium salt can be used.[5] Alternatively, direct amination with aqueous ammonia has been reported for similar substrates.

  • Reaction: The vessel is sealed, purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated to 80-120 °C and stirred until complete conversion of the starting material is observed by TLC or GC analysis.

  • Work-up: The reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Logical Workflow for Synthetic Route Selection

The following diagram illustrates a logical workflow for selecting the optimal synthetic route for the scaled-up production of this compound.

Synthetic Route Selection for this compound cluster_start Initial Assessment cluster_routes Route Evaluation cluster_criteria Decision Criteria cluster_decision Final Selection Start Define Production Scale and Purity Requirements Route1 Route 1: Reduction of 2-methyl-3-nitropyridine Start->Route1 Evaluate Potential Routes Route2 Route 2: Hoffmann Rearrangement Start->Route2 Evaluate Potential Routes Route3 Route 3: Buchwald-Hartwig Amination Start->Route3 Evaluate Potential Routes Route4 Route 4: Direct Amination of 2-picoline Start->Route4 Evaluate Potential Routes Cost Cost of Raw Materials and Reagents Route1->Cost Yield Overall Yield and Throughput Route1->Yield Safety Process Safety and Hazard Analysis Route1->Safety Environment Environmental Impact and Waste Management Route1->Environment Scalability Scalability and Equipment Requirements Route1->Scalability Route2->Cost Route2->Yield Route2->Safety Route2->Environment Route2->Scalability Route3->Cost Route3->Yield Route3->Safety Route3->Environment Route3->Scalability Route4->Cost Route4->Yield Route4->Safety Route4->Environment Route4->Scalability Decision Select Optimal Synthetic Route Cost->Decision Based on Comparative Analysis Yield->Decision Based on Comparative Analysis Safety->Decision Based on Comparative Analysis Environment->Decision Based on Comparative Analysis Scalability->Decision Based on Comparative Analysis

Caption: Workflow for selecting a synthetic route.

Conclusion

The selection of an optimal synthetic route for the scaled-up production of this compound is a multi-faceted decision that requires careful consideration of economic, safety, and environmental factors.

  • The reduction of 2-methyl-3-nitropyridine stands out as a robust and high-yielding method, particularly with the use of iron in acetic acid, which is cost-effective for large-scale operations. Catalytic hydrogenation offers a greener alternative, albeit with higher initial catalyst costs.

  • The Buchwald-Hartwig amination provides a modern and versatile approach with potentially high yields and broad functional group tolerance, but the cost of the palladium catalyst and ligands may be a significant factor for industrial production.

  • The Hoffmann rearrangement and direct amination of 2-picoline are less documented for this specific target molecule and may require significant process development to overcome challenges with starting material availability and regioselectivity, respectively.

Ultimately, the choice of synthetic route will depend on the specific capabilities and priorities of the manufacturing facility. This guide provides the foundational data and experimental insights to make an informed decision for the efficient and scalable production of this compound.

References

Safety Operating Guide

Safe Disposal of 3-Amino-2-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Amino-2-methylpyridine (CAS No. 3430-10-2), a compound that requires careful handling due to its potential hazards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, within a fume hood to prevent inhalation.[1]

II. Hazard Profile and Regulatory Overview

It is essential to understand the specific hazards associated with this compound to manage its disposal correctly. Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] As such, it is imperative to treat this compound as a hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][5]

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Skin Irritation (Category 2) Causes skin irritation.[1][2]
Serious Eye Damage (Category 1) Causes serious eye damage.[1][2]
STOT SE 3 May cause respiratory irritation.[1][2]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify the waste as "this compound."

  • Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. It should be segregated from incompatible materials such as strong oxidizing agents and strong acids.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[3] The container must be in good condition, free from leaks or rust.[6]

  • Label the Container: As soon as the container is designated for waste, affix a "Hazardous Waste" label.[3][6] The label must include the following information:

    • Full chemical name: "this compound" (no abbreviations).[3]

    • Quantity of waste.

    • Date of waste generation.

    • Your name, department, and contact information.

    • Checkmarks for the appropriate hazard pictograms (e.g., corrosive, irritant).[3]

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel.

  • Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[4][6]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to schedule a pickup.[3][5] Do not transport hazardous waste yourself.

  • Complete Paperwork: Fill out any required hazardous waste disposal forms provided by your EHS office.[3] This will likely require listing the full chemical name and quantity.

  • Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed professional waste disposal service.[2][7] The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Never dispose of this chemical down the drain or in the regular trash.[3][8]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused or Spent This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe identify Identify as Hazardous Waste ppe->identify container Select Compatible Container with Secure Lid identify->container label Label with 'Hazardous Waste' and Full Chemical Details container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup and Complete Paperwork store->contact_ehs end End: Professional Disposal by Licensed Service contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Amino-2-methylpyridine, offering procedural steps to ensure operational integrity and proper disposal. Our commitment is to furnish researchers with the critical information needed to maintain a safe laboratory environment, thereby fostering innovation with confidence.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a solid understanding and application of personal protective equipment and engineering controls are the first lines of defense against potential exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment: A comprehensive PPE protocol is mandatory for all personnel handling this chemical.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[1]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat are required. Impervious clothing may be necessary for larger quantities.[1]
Respiratory Protection For nuisance exposures, a dust mask (type N95 or P95) is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][3]

Hazard Summary and First Aid Measures

Understanding the potential hazards of this compound is crucial for safe handling and for responding effectively in case of an emergency.

Hazard Classification:

Hazard Class Category
Acute Toxicity, Oral 4
Skin Irritation 2
Serious Eye Damage 1

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |

First Aid Procedures: Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don the appropriate personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill containment materials readily available.

Handling:

  • Weighing and Transfer: As this compound is a solid, avoid creating dust during weighing and transfer. Use a spatula and weigh the chemical on a tared weigh boat inside the fume hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Identify Waste: All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, should be considered hazardous waste.

  • Segregate Waste: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

Labeling and Storage:

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup.

Disposal Procedure:

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: All waste must be disposed of by a licensed professional waste disposal service.[1]

  • Prohibited Disposal: Never dispose of this compound or its containers down the drain or in the general trash.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Protocol ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkspace Prepare Workspace & Spill Kit DonPPE->PrepWorkspace WeighTransfer Weigh & Transfer (Avoid Dust) PrepWorkspace->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution AvoidIncompatibles Avoid Incompatible Materials PrepareSolution->AvoidIncompatibles SegregateWaste Segregate Contaminated Waste AvoidIncompatibles->SegregateWaste LabelStore Label & Store Waste Container SegregateWaste->LabelStore ContactEHS Contact EHS for Disposal LabelStore->ContactEHS Spill Spill Occurs FollowSpillProcedure Follow Spill Cleanup Protocol Spill->FollowSpillProcedure Contain & Clean Exposure Exposure Occurs FollowFirstAid Follow First Aid Measures & Seek Medical Attention Exposure->FollowFirstAid Administer First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.